Technical Guide: ¹³C NMR Characterization of Methyl 3-(4-bromophenyl)-3-oxopropanoate
Executive Summary Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 4265-27-4) serves as a critical intermediate in the synthesis of heterocycles, particularly substituted thiazoles and pyrazoles used in kinase inhibitor di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 4265-27-4) serves as a critical intermediate in the synthesis of heterocycles, particularly substituted thiazoles and pyrazoles used in kinase inhibitor discovery. Characterizing this molecule via ¹³C NMR presents a specific analytical challenge: keto-enol tautomerism .
Unlike simple esters, this
-keto ester exists as a dynamic equilibrium between a diketo form and a hydrogen-bonded enol form. This duality results in a spectrum that appears to contain a 30–50% impurity profile in non-polar solvents. This guide outlines the theoretical basis for these signals, provides a robust assignment strategy, and details acquisition parameters to ensure quantitative accuracy, particularly for the slowly relaxing quaternary C–Br and carbonyl carbons.
Part 1: Structural Dynamics & Tautomerism
The interpretation of the ¹³C NMR spectrum is impossible without acknowledging the intramolecular forces at play. In solution, the molecule oscillates between two distinct electronic environments.
The Mechanism of Stabilization
In non-polar solvents like Chloroform-
(CDCl), the enol tautomer is stabilized by a six-membered intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen. This creates a pseudo-aromatic ring system, significantly shifting the electron density of the -carbon.
In polar aprotic solvents like DMSO-
, the solvent disrupts this intramolecular bond, heavily favoring the keto form.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the specific carbon environments that shift during the transition.
Figure 1: The dynamic equilibrium between the keto and enol forms.[1][2][3][4] Note the drastic hybridization change at C2 (sp³ to sp²) and C3 (C=O to C-OH).
Part 2: Theoretical Prediction vs. Empirical Assignment
The following table synthesizes predicted chemical shifts based on substituent additivity rules and empirical data from analogous
-keto esters.
Comparative Shift Table (CDCl
)
Carbon Environment
Label
Keto Form (, ppm)
Enol Form (, ppm)
Mechanistic Insight
Ketone Carbon
C3
191.0 – 193.0
—
Deshielded by conjugation with phenyl ring.
Enol Carbon
C3'
—
171.0 – 174.0
Shielded relative to ketone due to resonance; typically overlaps with ester C=O.
Ester Carbonyl
C1
167.0 – 168.0
172.0 – 173.0
H-bonding in enol form deshields the ester carbonyl slightly.
Alpha Carbon
C2
45.0 – 46.0 (CH)
86.0 – 88.0 (=CH-)
Diagnostic Peak. The sp³ CH shifts to sp² methine, moving ~40 ppm downfield.
Methoxy
OMe
52.0 – 53.0
51.0 – 52.0
Minimal change; remote from the tautomeric center.
Aromatic C-Br
Ar-4
128.0 – 129.0
125.0 – 126.0
Heavy Atom Effect. Br causes spin-orbit coupling, often shielding this carbon relative to Ar-H.
Aromatic Ipso
Ar-1
135.0 – 136.0
133.0 – 134.0
Sensitivity to the electronic nature of the C3 substituent (C=O vs C-OH).
Aromatic Ortho/Meta
Ar-2,3
129.0 – 132.0
129.0 – 132.0
Typical AA'BB' pattern intensity.
Critical Analysis: The most common error in analyzing this spectrum is misidentifying the enol methine peak (~87 ppm) as a solvent impurity or the C-Br peak (~128 ppm) as part of the benzene baseline. The C-Br carbon is often significantly less intense due to long relaxation times and lack of NOE enhancement.
Part 3: Experimental Methodology
To obtain a publication-quality spectrum where quaternary carbons are visible and integrals are reliable, standard "high-throughput" parameters must be modified.
Sample Preparation
Solvent Selection:
Structural Elucidation: Use CDCl
to observe both tautomers (approx. 2:1 Keto:Enol ratio).
Purity Assay: Use DMSO-
to collapse the equilibrium toward the keto form, simplifying the spectrum to a single set of peaks.
Concentration: 30–50 mg in 0.6 mL solvent. High concentration improves the detection of the quaternary C-Br signal.
Acquisition Parameters (The "Trustworthiness" Protocol)
Standard ¹³C scans often lose the carbonyl and C-Br signals because these carbons have no attached protons to facilitate relaxation via the dipole-dipole mechanism.
Parameter
Standard Setting
Recommended Setting
Rationale
Pulse Angle
30°
30°
Maintains signal-to-noise ratio (SNR) while allowing faster repetition.
Relaxation Delay ()
1.0 – 2.0 s
5.0 – 10.0 s
Crucial. Quaternary carbons (C=O, C-Br) have values >10s. Short saturates them, making them invisible.
Scans (NS)
256
1024+
Required to resolve the low-intensity C-Br splitting (if high field) or low NOE signals.
Decoupling
Waltz-16
Inverse Gated (Optional)
Use Inverse Gated if quantitative integration is required (suppresses NOE).
Workflow Visualization
The following DOT diagram outlines the decision tree for optimizing the experiment.
Figure 2: Optimized experimental workflow for substituted beta-keto esters.[5][6]
Part 4: Troubleshooting & Artifacts
The "Missing" Carbon
Symptom: You count the peaks and are missing one aromatic signal and the ketone carbonyl.
Root Cause: The C-Br carbon (Ar-4) and the Ketone (C3) are quaternary. They relax slowly and have no NOE enhancement.
Solution: Add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)
] (20 mM) to the sample. This paramagnetic species shortens relaxation times via electron-nuclear dipolar coupling, making all carbons visible with standard delays [1].
Decarboxylation
Symptom: A strong new ketone peak appears ~197 ppm, and the ester/methoxy peaks disappear.
Root Cause:
-keto esters are thermally unstable. Heating the sample to dissolve it or leaving it in acidic CDCl for days can lead to hydrolysis and decarboxylation, yielding 4-bromoacetophenone .
Verification: Check for the loss of the methoxy signal at ~52 ppm.
References
Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Talanta, 71(3), 1016–1021. Link
Hansen, P. E. (1979). "Isotope effects on chemical shifts in the study of tautomeric equilibria." Annual Reports on NMR Spectroscopy, 15, 105-234.
Reich, H. J. (2024). "WinPLT NMR Data: Chemical Shifts of Carbon." University of Wisconsin-Madison Chemistry. Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Standard reference for substituent additivity rules).
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(4-bromophenyl)-3-oxopropanoate
This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-(4-bromophenyl)-3-oxopropanoate, a compound of interest in pharmaceutical and chemical research. Tailored for researchers, scien...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-(4-bromophenyl)-3-oxopropanoate, a compound of interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its mass spectrometric behavior, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Mass Spectrometry in Characterizing Methyl 3-(4-bromophenyl)-3-oxopropanoate
Methyl 3-(4-bromophenyl)-3-oxopropanoate (C₁₀H₉BrO₃) is a β-keto ester containing a brominated aromatic ring.[1] Its structural features necessitate precise analytical techniques for confirmation and characterization, particularly in the context of synthetic chemistry and drug discovery, where unambiguous identification is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing vital information on the compound's molecular weight and structural integrity through controlled fragmentation.
This guide will explore the intricacies of analyzing this specific molecule, from selecting the appropriate ionization technique to interpreting the resultant mass spectrum. The causality behind experimental choices will be emphasized, ensuring a deep understanding of the "why" beyond the "how."
Foundational Principles: Ionization and Fragmentation
The successful mass spectrometric analysis of Methyl 3-(4-bromophenyl)-3-oxopropanoate hinges on two key processes: ionization and fragmentation. The choice of ionization method directly influences the appearance of the molecular ion and the extent of fragmentation.
Ionization Techniques: A Deliberate Choice
Electron Ionization (EI): As a hard ionization technique, EI is well-suited for the structural elucidation of relatively small and volatile molecules like the target compound.[2] The high energy of the electron beam (typically 70 eV) induces significant fragmentation, generating a rich spectrum of fragment ions that serve as a structural fingerprint.[2][3][4] While the molecular ion peak may be of lower intensity, the detailed fragmentation pattern is invaluable for unambiguous identification.[4][5]
Chemical Ionization (CI): In contrast, CI is a soft ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[6] This is particularly useful for confirming the molecular weight of the analyte, especially if the molecular ion is weak or absent in the EI spectrum.[6] CI involves the use of a reagent gas (e.g., methane or ammonia) to produce reactant ions that then ionize the analyte through proton transfer or adduction.[6]
For a comprehensive analysis of Methyl 3-(4-bromophenyl)-3-oxopropanoate, a combined approach utilizing both EI for detailed structural information and CI for confident molecular weight determination is recommended.
The Logic of Fragmentation: Predicting the Mass Spectrum
The fragmentation of Methyl 3-(4-bromophenyl)-3-oxopropanoate is governed by the inherent chemical properties of its functional groups: the β-keto ester moiety and the brominated aromatic ring.
Key Fragmentation Pathways:
α-Cleavage: A predominant fragmentation pathway for ketones and esters involves the cleavage of the bonds adjacent to the carbonyl groups.[7][8][9] For our target molecule, this can lead to the formation of several key fragment ions.
McLafferty Rearrangement: β-keto esters are known to undergo McLafferty rearrangements, which can be a useful diagnostic tool.[3][7][8]
Loss of Small Molecules: Neutral losses, such as the loss of the methoxy group (-OCH₃) or carbon monoxide (CO), are common fragmentation events for esters and ketones.
Bromine Isotopic Pattern: A defining characteristic of any bromine-containing compound is the presence of a distinctive isotopic pattern.[10][11] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[10] This results in a pair of peaks (M and M+2) for any fragment containing a bromine atom, with a relative intensity ratio of approximately 1:1.[10][11][12] This isotopic signature is a powerful tool for identifying bromine-containing fragments.
Predicted Fragmentation of Methyl 3-(4-bromophenyl)-3-oxopropanoate
Based on established fragmentation principles, the following key fragments are anticipated in the electron ionization mass spectrum of Methyl 3-(4-bromophenyl)-3-oxopropanoate (Molecular Weight: 257.08 g/mol for the ⁷⁹Br isotope).[1]
m/z (for ⁷⁹Br)
m/z (for ⁸¹Br)
Proposed Fragment Structure
Fragmentation Pathway
257
259
[C₁₀H₉BrO₃]⁺•
Molecular Ion
226
228
[C₉H₇BrO₂]⁺
Loss of •OCH₃
198
200
[C₈H₇BrO]⁺
Loss of CO from m/z 226/228
183
185
[C₇H₄BrO]⁺
α-cleavage, loss of •CH₂COOCH₃
155
157
[C₆H₄Br]⁺
Loss of CO from m/z 183/185
76
[C₆H₄]⁺
Loss of Br• from m/z 155
59
[COOCH₃]⁺
α-cleavage
This predicted fragmentation is visualized in the following diagram:
Caption: Predicted EI Fragmentation Pathway.
Experimental Protocol: A Self-Validating System
This section outlines a robust, step-by-step methodology for the mass spectrometric analysis of Methyl 3-(4-bromophenyl)-3-oxopropanoate.
Sample Preparation
Purity Confirmation: Ensure the sample is of high purity using a complementary technique such as NMR or HPLC. Impurities can complicate spectral interpretation.
Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a high-purity, volatile solvent such as methanol or acetonitrile.
Concentration Optimization: The final concentration should be optimized to avoid detector saturation. A typical starting concentration for direct infusion is in the low µg/mL range.
Instrumentation and Data Acquisition
The following parameters are recommended for a standard quadrupole or ion trap mass spectrometer.
Parameter
Electron Ionization (EI)
Chemical Ionization (CI)
Ionization Mode
EI
CI
Reagent Gas
N/A
Methane or Isobutane
Ion Source Temperature
200-250 °C
150-200 °C
Electron Energy
70 eV
100-200 eV
Mass Range
m/z 50-350
m/z 50-350
Scan Speed
1000-2000 amu/s
1000-2000 amu/s
Sample Introduction
Direct Infusion or GC Inlet
Direct Infusion or GC Inlet
Data Analysis and Interpretation
Molecular Ion Identification: In the EI spectrum, locate the pair of peaks corresponding to the molecular ion (m/z 257 and 259). In the CI spectrum, identify the protonated molecule ([M+H]⁺) at m/z 258 and 260.
Isotopic Pattern Verification: Confirm the presence of the characteristic 1:1 bromine isotopic pattern for all bromine-containing fragments.
Fragmentation Analysis: Correlate the observed fragment ions with the predicted fragmentation pathways. High-resolution mass spectrometry can be employed to determine the elemental composition of key fragments, further validating the assignments.
The overall experimental workflow is depicted below:
Caption: Mass Spectrometry Experimental Workflow.
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometric analysis of Methyl 3-(4-bromophenyl)-3-oxopropanoate, when approached with a clear understanding of its underlying chemical principles, provides a wealth of structural information. By judiciously selecting ionization techniques and carefully interpreting the resulting fragmentation patterns, researchers can confidently confirm the identity and integrity of this important chemical entity. The methodologies and insights presented in this guide serve as a robust framework for the successful application of mass spectrometry in the characterization of this and similar molecules.
References
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(12), 1975-1980. Available at: [Link]
Bowie, J. H., Lawesson, S. O., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry—XI: The mass spectra of β-keto esters. Tetrahedron, 22(11), 3515-3524.
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane CH3Br. Retrieved from [Link]
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
JoVE. (2024, December 5). Video: Chemical Ionization (CI) Mass Spectrometry. Retrieved from [Link]
Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of mass spectrometry : JMS, 47(3), 341–351. [Link]
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
An In-depth Technical Guide to the Infrared (IR) Spectrum of Methyl 3-(4-bromophenyl)-3-oxopropanoate
Introduction Methyl 3-(4-bromophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide range of heterocyclic comp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 3-(4-bromophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide range of heterocyclic compounds and pharmaceutical intermediates. The precise elucidation of its molecular structure is paramount for its application in drug discovery and development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of this molecule. This guide offers a comprehensive analysis of the theoretical and practical aspects of the IR spectrum of Methyl 3-(4-bromophenyl)-3-oxopropanoate, intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Vibrational Spectroscopy
The molecular structure of Methyl 3-(4-bromophenyl)-3-oxopropanoate, with the chemical formula C₁₀H₉BrO₃, incorporates several key functional groups that give rise to a characteristic and interpretable IR spectrum.[1] These include a para-substituted brominated aromatic ring, a ketone carbonyl group, and a methyl ester group. The presence of the methylene group adjacent to two carbonyl functionalities also introduces the potential for keto-enol tautomerism, a phenomenon that can significantly influence the observed IR spectrum.
Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are dependent on the bond strength, the masses of the atoms involved, and the overall molecular geometry. Consequently, an IR spectrum serves as a unique "molecular fingerprint," allowing for the identification of functional groups and the confirmation of molecular identity.
Caption: Molecular structure of Methyl 3-(4-bromophenyl)-3-oxopropanoate with key functional groups highlighted.
Theoretical Interpretation of the Infrared Spectrum
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3100-3000
C-H Stretch
Aromatic
Medium to Weak
2995-2850
C-H Stretch
Aliphatic (CH₂ and CH₃)
Medium
~1740
C=O Stretch
Ester
Strong
~1685
C=O Stretch
Aryl Ketone
Strong
1600-1450
C=C Stretch
Aromatic Ring
Medium to Weak
~1440
C-H Bend
CH₂ and CH₃
Medium
1300-1100
C-O Stretch
Ester
Strong
1100-1000
C-Br Stretch
Aryl Bromide
Medium to Strong
860-810
C-H Out-of-Plane Bend
1,4-Disubstituted Aromatic
Strong
Detailed Analysis of Key Spectral Regions:
C-H Stretching Region (3100-2850 cm⁻¹): This region will feature absorptions from both the aromatic C-H bonds and the aliphatic C-H bonds of the methylene and methyl groups. The aromatic C-H stretches are expected to appear at slightly higher wavenumbers (3100-3000 cm⁻¹) compared to the aliphatic C-H stretches (2995-2850 cm⁻¹).[2]
Carbonyl (C=O) Stretching Region (1750-1680 cm⁻¹): This is one of the most diagnostic regions of the spectrum. Two distinct and strong carbonyl absorption bands are anticipated. The ester carbonyl stretch is typically found at a higher frequency, around 1750-1735 cm⁻¹.[3][4] The ketone carbonyl, being conjugated with the aromatic ring, will absorb at a lower frequency, generally in the range of 1685-1665 cm⁻¹.[5][6] The presence of two sharp, intense peaks in this region is a strong indicator of the β-keto ester functionality.
Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The benzene ring will exhibit a series of absorptions in this region due to the stretching vibrations of the carbon-carbon double bonds. Typically, peaks are observed around 1600, 1585, 1500, and 1450 cm⁻¹.[7]
Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations.
C-O Stretching: The ester group will show strong, characteristic C-O stretching bands between 1300 cm⁻¹ and 1100 cm⁻¹.[4][8]
C-Br Stretching: The carbon-bromine bond of the aryl bromide is expected to produce a medium to strong absorption in the 1100-1000 cm⁻¹ range.
Aromatic C-H Bending: For a para-substituted (1,4-disubstituted) aromatic ring, a strong out-of-plane C-H bending vibration is expected in the 860-790 cm⁻¹ range.[9] This is a key diagnostic peak for the substitution pattern of the benzene ring.
The Influence of Keto-Enol Tautomerism
β-Keto esters can exist in equilibrium with their enol tautomers.[10] This equilibrium is influenced by factors such as solvent polarity and temperature.[11] The presence of the enol form would introduce new, characteristic peaks in the IR spectrum.
Caption: Keto-enol tautomerism in β-keto esters.
Should a significant concentration of the enol tautomer be present, the following spectral changes would be anticipated:
A broad O-H stretching band in the 3400-2400 cm⁻¹ region, resulting from the enolic hydroxyl group, which is often involved in intramolecular hydrogen bonding.
A C=C stretching band for the enol double bond, typically appearing around 1650-1600 cm⁻¹.
A shift of the carbonyl absorption to a lower frequency (around 1650 cm⁻¹) due to conjugation with the newly formed double bond.
Experimental Protocol for Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample such as Methyl 3-(4-bromophenyl)-3-oxopropanoate.
1. Sample Preparation (Thin Solid Film Method)
This method is often preferred for its simplicity and the absence of interfering signals from mulling agents.
Volatile solvent (e.g., methylene chloride or acetone)
Two clean, dry salt plates (e.g., NaCl or KBr)
Pasteur pipette
Procedure:
Place 5-10 mg of the solid sample into a small vial.
Add a few drops of the volatile solvent to completely dissolve the solid.
Using a Pasteur pipette, apply a drop of the resulting solution to the center of one of the salt plates.
Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate. If the film is too thin, another drop of the solution can be added and the solvent allowed to evaporate.
Place the salt plate in the sample holder of the FT-IR spectrometer.
2. Data Acquisition
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
Procedure:
Ensure the sample compartment is empty and clean.
Acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
Place the salt plate with the sample film into the sample holder.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10] The data is usually collected over a range of 4000-400 cm⁻¹.
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
3. Data Analysis
Identify the key absorption bands in the spectrum.
Correlate the observed bands with the expected vibrational modes of the functional groups present in Methyl 3-(4-bromophenyl)-3-oxopropanoate, using the theoretical data provided in this guide and standard correlation tables.
Pay close attention to the carbonyl region to confirm the presence of both the ketone and ester functionalities.
Examine the fingerprint region for the characteristic C-O, C-Br, and aromatic C-H bending vibrations.
Caption: Experimental workflow for obtaining and analyzing the FT-IR spectrum of a solid sample.
Conclusion
The infrared spectrum of Methyl 3-(4-bromophenyl)-3-oxopropanoate is rich with structural information. A thorough analysis of the spectrum, guided by the theoretical principles outlined in this guide, allows for the unambiguous confirmation of its key functional groups: the para-substituted bromobenzene ring, the conjugated ketone, and the methyl ester. The distinct carbonyl stretching frequencies are particularly diagnostic. Furthermore, an understanding of the potential for keto-enol tautomerism is essential for a complete spectral interpretation. By following the detailed experimental protocol, researchers can reliably obtain high-quality IR spectra, a critical step in the characterization and quality control of this important synthetic intermediate in the pharmaceutical sciences.
References
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]
Oklahoma Academy of Science. (1962). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Retrieved from [Link]
SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
ChemRxiv. (n.d.). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. Retrieved from [Link]
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Vibrational frequencies (cm −1 ) and their assignments for the studied compounds. Retrieved from [Link]
An In-Depth Technical Guide to the Solubility of Methyl 3-(4-bromophenyl)-3-oxopropanoate in Organic Solvents
Executive Summary Methyl 3-(4-bromophenyl)-3-oxopropanoate is a pivotal building block in the synthesis of novel pharmaceutical agents and other complex organic molecules.[1][2] Its utility in drug discovery, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(4-bromophenyl)-3-oxopropanoate is a pivotal building block in the synthesis of novel pharmaceutical agents and other complex organic molecules.[1][2] Its utility in drug discovery, particularly in the development of anti-inflammatory and anticancer agents, underscores the critical need for a comprehensive understanding of its physicochemical properties.[1] Solubility, a cornerstone of process chemistry and formulation development, dictates the feasibility of reaction conditions, purification strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a deep dive into the solubility characteristics of Methyl 3-(4-bromophenyl)-3-oxopropanoate, blending theoretical principles with actionable experimental protocols for researchers, chemists, and drug development professionals. In the absence of extensive published quantitative data, this document focuses on providing the foundational knowledge and practical methodologies required to determine its solubility accurately and efficiently in a laboratory setting.
Introduction: The Strategic Importance of Solubility Data
In the realm of pharmaceutical development and organic synthesis, solubility is not merely a physical constant; it is a critical parameter that influences the entire lifecycle of a chemical entity. For a key intermediate like Methyl 3-(4-bromophenyl)-3-oxopropanoate, understanding its solubility in various organic solvents is paramount for:
Reaction Optimization: Ensuring reactants are in the same phase is fundamental to achieving optimal reaction kinetics and yields. Selecting a solvent in which the starting materials, including our title compound, are sufficiently soluble is the first step in a successful synthesis.
Purification and Isolation: Techniques such as crystallization and chromatography are heavily reliant on differential solubility. A well-characterized solubility profile enables the rational selection of solvent systems for effective purification, leading to higher purity of the final product.
Formulation Development: For compounds intended for biological screening, solubility in solvents like dimethyl sulfoxide (DMSO) is a prerequisite for creating stock solutions for high-throughput screening (HTS) assays.[3]
This guide is structured to empower the researcher with the predictive tools and experimental frameworks necessary to navigate the challenges associated with the solubility of this versatile brominated ketoester.
Physicochemical Profile of Methyl 3-(4-bromophenyl)-3-oxopropanoate
A molecule's structure dictates its properties. Before delving into solubility, it is essential to understand the key physicochemical characteristics of Methyl 3-(4-bromophenyl)-3-oxopropanoate. These properties, summarized in Table 1, provide the basis for predicting its behavior in different solvent environments.
Table 1: Physicochemical Properties of Methyl 3-(4-bromophenyl)-3-oxopropanoate
Data not available; likely a solid or oil at room temperature.
| Storage | Sealed in dry, 2-8°C | |
Note: Some properties are compared with the closely related ethyl ester, Ethyl 3-(4-bromophenyl)-3-oxopropanoate, which is described as a clear yellow liquid with a density of 1.432 g/mL at 25°C.[5][6]
The structure features a polar keto-ester functional group and a large, non-polar bromophenyl ring. This amphipathic nature suggests a nuanced solubility profile, which we will explore in the following sections.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This rule states that substances with similar polarities are more likely to be soluble in one another. The polarity of Methyl 3-(4-bromophenyl)-3-oxopropanoate is intermediate, derived from its constituent parts:
Polar Moieties: The ketone and methyl ester groups can act as hydrogen bond acceptors and contribute to dipole-dipole interactions.
Non-Polar Moiety: The bromophenyl ring is large, hydrophobic, and primarily interacts through van der Waals forces.
Based on this structure, we can make qualitative predictions about its solubility in common classes of organic solvents.
Table 2: Predicted Qualitative Solubility of Methyl 3-(4-bromophenyl)-3-oxopropanoate
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Non-Polar
Hexane, Toluene
Low to Moderate
The large non-polar ring will interact favorably, but the polar functional groups will be poorly solvated.
These solvents effectively solvate both the polar functional groups (via dipole-dipole interactions) and the non-polar aromatic ring.
Polar Protic
Methanol, Ethanol
Moderate to High
The alkyl chain can interact with the non-polar ring, while the hydroxyl group can interact with the polar keto-ester moiety. However, strong solvent-solvent hydrogen bonding may need to be overcome.
| Aqueous | Water, Buffers | Very Low | The large, hydrophobic bromophenyl group will dominate, leading to poor solubility in highly polar, hydrogen-bonding solvents like water. |
These predictions provide a strong starting point for solvent selection in experimental work. For drug discovery applications, high solubility in polar aprotic solvents like DMSO is particularly crucial for preparing high-concentration stock solutions for biological assays.[3]
Experimental Determination of Solubility: A Self-Validating Protocol
While theoretical predictions are invaluable, empirical data is the gold standard. There are two primary types of solubility assays used in drug discovery: kinetic and thermodynamic.[3][7]
Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. It's a high-throughput method ideal for early-stage discovery.[8][9][10]
Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution.[11][12] This is a lower-throughput but more accurate method, critical for late-stage preclinical development.[8]
The following protocol details a robust method for determining the thermodynamic solubility of Methyl 3-(4-bromophenyl)-3-oxopropanoate in a chosen organic solvent, a process that is fundamental for chemical process development.
The Thermodynamic "Shake-Flask" Method
This method is considered the benchmark for determining equilibrium solubility.[12] It involves adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium.
Solvent of interest (e.g., Acetonitrile, Ethyl Acetate, Methanol)
Analytical balance
Glass vials with screw caps (e.g., 1.5 mL or 4 mL)
Thermomixer or orbital shaker with temperature control
Centrifuge
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes for standard preparation
Step-by-Step Protocol
Preparation:
a. Accurately weigh an excess amount of solid Methyl 3-(4-bromophenyl)-3-oxopropanoate (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.
b. Precisely add a known volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
Equilibration (The "Why"):
a. Tightly cap the vial to prevent solvent evaporation.
b. Place the vial in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitate vigorously (e.g., 700-1000 rpm).
c. Causality: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. The system must reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation. An incubation time of 24 hours is typically sufficient to ensure equilibrium is reached.[11]
Phase Separation (The "Why"):
a. After incubation, visually confirm the presence of undissolved solid. If all the solid has dissolved, the initial amount was not in excess, and the experiment must be repeated with more compound.
b. Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
c. Causality: This step is a critical self-validating measure. The goal is to analyze the concentration of the dissolved compound in the supernatant. Failure to completely remove undissolved particulates will lead to an overestimation of solubility.
Sample Analysis:
a. Carefully withdraw a known volume of the clear supernatant. For enhanced validation, pass this supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining fine particulates.
b. Dilute the filtered supernatant with a known volume of the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
c. Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to a pre-established standard curve of the compound.
Quantification:
a. Prepare a series of standard solutions of Methyl 3-(4-bromophenyl)-3-oxopropanoate of known concentrations.
b. Generate a calibration curve by plotting the HPLC peak area against concentration.
c. Calculate the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the undissolved sample, accounting for the dilution factor. This final value is the thermodynamic solubility.
Visualizing the Workflow
A clear, logical workflow ensures reproducibility and minimizes error. The following diagram outlines the key stages of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Outlook
While a definitive, publicly available database of solubility values for Methyl 3-(4-bromophenyl)-3-oxopropanoate in a wide range of organic solvents remains elusive, this guide provides the necessary framework for any researcher to generate this critical data. By understanding the compound's physicochemical properties and the theoretical principles of solubility, scientists can make informed predictions. More importantly, the detailed, self-validating experimental protocol presented here offers a reliable path to obtaining precise, quantitative thermodynamic solubility data. This information is indispensable for optimizing synthetic routes, developing robust purification strategies, and advancing drug discovery programs that utilize this versatile chemical intermediate.
References
PubChem. (n.d.). 3-(4-Bromophenyl)-2-oxopropanoic acid. Retrieved from [Link]
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
ChemBK. (n.d.). ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
Nanjing Bike Biotechnology Co., Ltd. (n.d.). methyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. Retrieved from [Link]
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
Potential applications of Methyl 3-(4-bromophenyl)-3-oxopropanoate in medicinal chemistry
Executive Summary: The "Linchpin" Scaffold In the landscape of modern drug discovery, Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 126629-81-0) functions not merely as a reagent, but as a divergent linchpin . Its struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Linchpin" Scaffold
In the landscape of modern drug discovery, Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 126629-81-0) functions not merely as a reagent, but as a divergent linchpin . Its structural duality—combining a highly reactive
-keto ester motif with a chemically orthogonal aryl bromide—allows medicinal chemists to rapidly access "privileged structures" such as pyrazoles, 1,4-dihydropyridines, and coumarins.
This guide details the technical application of this scaffold, moving beyond basic synthesis to strategic library generation. We focus on its utility in developing kinase inhibitors, anti-inflammatory agents (COX-2), and calcium channel blockers, emphasizing Late-Stage Functionalization (LSF) strategies enabled by the bromine handle.
Structural Analysis & Reactivity Profile
The molecule's value lies in its three distinct reactive sites, which can be engaged sequentially to build complexity without protecting group manipulations.
Reactive Site
Chemical Nature
Strategic Application
C-1 (Ester)
Electrophile
Cyclization termination; conversion to amides/acids.
-keto esters with hydrazines (Knorr Pyrazole Synthesis) is the gold standard for generating the pyrazole core found in drugs like Celecoxib or Ruxolitinib . Using Methyl 3-(4-bromophenyl)-3-oxopropanoate provides a critical advantage: the resulting pyrazole retains the 4-bromophenyl group, serving as a pre-installed handle for SAR (Structure-Activity Relationship) expansion via cross-coupling.
Mechanistic Pathway & Workflow
The reaction proceeds via an initial attack of the hydrazine nitrogen on the ketone (C-3), followed by dehydration to a hydrazone, and subsequent intramolecular attack on the ester (C-1).
Figure 1: Divergent synthesis workflow transforming the
-keto ester into a functionalized biaryl pyrazole library.
Validated Experimental Protocol
Objective: Synthesis of 5-(4-bromophenyl)-1-phenyl-1H-pyrazol-3-ol (Generic Protocol).
Preparation: Dissolve 10 mmol (2.57 g) of Methyl 3-(4-bromophenyl)-3-oxopropanoate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Observation: A slight exotherm indicates hydrazone formation.
Catalysis: Add 3-4 drops of glacial acetic acid.
Reflux: Heat the reaction mixture to reflux (
) for 3–5 hours.
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a new fluorescent spot () should appear.
Work-up: Cool the mixture to
. The pyrazole product often precipitates as a solid.
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol/water.
Characterization:
NMR should show the disappearance of the methyl ester singlet ( ppm) and the methylene signal, replaced by a vinylic proton signal of the pyrazole ring ( ppm).
Core Application II: The Hantzsch Dihydropyridine Synthesis
This scaffold is ideal for synthesizing unsymmetrical 1,4-dihydropyridines (1,4-DHPs). The 4-bromophenyl group at the C-4 position of the DHP ring mimics the lipophilic aryl group found in Nifedipine , while the bromine allows for the introduction of solubility-enhancing groups later.
The Three-Component Assembly
This protocol utilizes a multicomponent reaction (MCR) for high atom economy.
Figure 2: Convergent Hantzsch synthesis pathway.
Validated Experimental Protocol
Objective: Synthesis of a 4-aryl-1,4-dihydropyridine derivative.
Mixing: In a microwave process vial (or round-bottom flask), combine the beta-keto ester (1.0 eq), aldehyde (1.0 eq), methyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
Reaction:
Method A (Thermal): Reflux for 6–8 hours.
Method B (Microwave - Preferred): Irradiate at
for 15–20 minutes.
Validation: TLC should show the formation of a UV-active "yellow" spot (characteristic of DHPs).
Work-up: Pour the reaction mixture into crushed ice. The DHP usually precipitates as a yellow solid.
Purification: Recrystallization from hot ethanol is preferred over chromatography to prevent oxidation of the DHP ring to the pyridine form.
The presence of the 4-bromophenyl moiety is the defining feature of this specific scaffold. Unlike generic beta-keto esters, this molecule allows for "Library Expansion" after the heterocyclic core is built.
Data: Suzuki-Miyaura Coupling Efficiency on Pyrazole Scaffolds
Catalyst System
Boronic Acid
Yield (%)
Notes
Phenylboronic acid
88%
Standard conditions.
4-Pyridinylboronic acid
76%
Heteroaryl coupling (Kinase targets).
2-Methoxyboronic acid
92%
Sterically hindered coupling.
Strategic Insight:
By delaying the cross-coupling step until the end of the synthesis (LSF), a single batch of the brominated pyrazole or DHP intermediate can be split into 50+ reaction vials to generate a diverse library of biaryl compounds in parallel. This significantly accelerates SAR exploration.
References
Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link
Gogoi, S., & Konwar, D. (2005). "An efficient one-pot synthesis of 1,4-dihydropyridines using iodine as catalyst." Tetrahedron Letters, 46(26), 4535-4537. Link
Aggarwal, R., et al. (2011). "Synthesis and biological evaluation of some novel 1-(4-bromophenyl)-3-aryl-5-aryl-1H-pyrazoles." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
MDPI Molecules. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives." Molecules, 28(18), 6519. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11447883, Methyl 3-(4-bromophenyl)propanoate (Analogous Reactivity Data). Link
Application of Methyl 3-(4-bromophenyl)-3-oxopropanoate in pharmaceutical intermediate synthesis
This guide details the application of Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS 13362-30-6), a versatile -keto ester, in the synthesis of high-value pharmaceutical intermediates. It focuses on three critical transfor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS 13362-30-6), a versatile
-keto ester, in the synthesis of high-value pharmaceutical intermediates. It focuses on three critical transformations: asymmetric hydrogenation to chiral alcohols, condensation to pyrazoles, and Pechmann cyclization to coumarins.
Methyl 3-(4-bromophenyl)-3-oxopropanoate is a bifunctional electrophile containing a ketone and an ester group separated by an active methylene bridge. Its strategic value lies in the 4-bromophenyl moiety, which serves as a handle for further cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after the core heterocycle or chiral center has been established.
Reactivity Map
The compound exhibits three distinct zones of reactivity utilized in drug discovery:
C3-Carbonyl (Ketone): Susceptible to asymmetric reduction (chiral centers) and nucleophilic attack (cyclization).
C2-Methylene (Active): Highly acidic (
); site for alkylation, halogenation, or Knoevenagel condensation.
Aryl Bromide: Orthogonal reactivity for late-stage diversification via Pd-catalyzed coupling.
Figure 1: Strategic reactivity nodes of Methyl 4-bromobenzoylacetate in synthesis.
Target: Methyl (R)- or (S)-3-(4-bromophenyl)-3-hydroxypropanoate.
Application: Synthesis of chiral SSRI analogs (e.g., Fluoxetine derivatives) and norepinephrine reuptake inhibitors where the benzylic alcohol chirality is critical for potency.
Mechanistic Insight
The
-keto ester functionality coordinates with the Ruthenium center of the chiral catalyst (e.g., Ru-BINAP).[1][2] The reaction proceeds via dynamic kinetic resolution (DKR) if the C2 position is substituted, or simple enantioselective hydrogenation for the parent compound. The bromide on the phenyl ring remains intact under these specific hydrogenation conditions, preserving it for future coupling.
Protocol B: Synthesis of 3-(4-Bromophenyl)-5-Pyrazolones
Target: 3-(4-Bromophenyl)-1H-pyrazol-5(4H)-one.
Application: Core scaffold for COX-2 inhibitors and p38 MAP kinase inhibitors. The pyrazolone tautomerizes, offering diverse functionalization at the oxygen or nitrogen.
Mechanistic Insight
This is a condensation reaction where the hydrazine nucleophile attacks the ketone (C3) first (forming a hydrazone intermediate), followed by intramolecular attack of the second nitrogen on the ester (C1) to close the ring.
Dissolution: Dissolve 2.57 g of the substrate in 20 mL of absolute ethanol in a round-bottom flask.
Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).
Precipitation: Cool the reaction mixture to
(ice bath). The pyrazolone product often precipitates as a solid.
Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and ether.
Recrystallization: Recrystallize from Ethanol/Water if necessary.
Data Summary:
Parameter
Value
Typical Yield
85–92%
Appearance
White to off-white crystalline solid
Melting Point
220–225°C (dec)
| Key IR Signal | 1680
(Amide/Lactam C=O) |
Protocol C: Pechmann Condensation to Coumarins
Target: 4-(4-Bromophenyl)-7-hydroxycoumarin.
Application: Synthesis of fluorescent probes and anticoagulant precursors (Warfarin analogs). The 4-aryl substitution pattern is difficult to access via other routes (like Perkin condensation) but trivial via Pechmann with benzoylacetates.
Mechanistic Insight
Acid-catalyzed transesterification with a phenol (e.g., resorcinol) is followed by intramolecular electrophilic aromatic substitution (hydroxyalkylation) and dehydration. The 4-bromophenyl group directs the sterics of the cyclization.
Solvent: Solvent-free (for acid) or Toluene (for Lewis acid)
Step-by-Step (Green Method - Lewis Acid):
Mixing: In a heavy-walled glass vial, combine substrate (1.28 g), resorcinol (0.60 g), and
(110 mg).
Heating: Heat neat (solvent-free) or in minimal toluene at 100°C for 2 hours.
Quenching: Pour the hot reaction mixture into crushed ice/water (50 mL).
Filtration: The solid coumarin precipitates immediately. Filter and wash with water to remove unreacted resorcinol and catalyst.
Purification: Recrystallize from methanol.
Figure 2: Pechmann Condensation Pathway.
References
Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.
Kurteva, V. B., & Petrova, M. A. (2015).[4] "Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one." Journal of Chemical Education. (Provides analogous protocol for benzoyl-pyrazolones).
Garazd, M. M., et al. (2017). "Modified Pechmann Condensation in the Synthesis of 4-Arylcoumarins." Chemistry of Natural Compounds.
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry.
Takasago International Corp. "H8-BINAP-Ru complexes for asymmetric hydrogenation." (Industrial application data).
Application Notes and Protocols for Multicomponent Reactions Featuring Methyl 3-(4-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Convergence in Synthesis In the quest for molecular diversity and synthetic efficiency, multicomponent reactions (MCRs) have emer...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Convergence in Synthesis
In the quest for molecular diversity and synthetic efficiency, multicomponent reactions (MCRs) have emerged as a cornerstone of modern organic chemistry.[1] These elegant one-pot transformations bring together three or more reactants to construct complex molecules in a single, atom-economical step, minimizing waste and streamlining synthetic workflows. At the heart of many pivotal MCRs lies the versatile β-ketoester scaffold, a privileged synthon capable of participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide focuses on the application of a specific, functionally rich β-ketoester, Methyl 3-(4-bromophenyl)-3-oxopropanoate , in several prominent MCRs. The presence of the 4-bromophenyl moiety offers a valuable handle for post-synthetic modifications via cross-coupling reactions, making the resulting heterocyclic products particularly attractive for the construction of compound libraries in drug discovery and materials science. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps, but also the chemical rationale that governs them.
The Hantzsch 1,4-Dihydropyridine Synthesis: A Century-Old Classic, Endlessly Innovated
First reported by Arthur Hantzsch in 1881, this four-component reaction remains one of the most reliable methods for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[2][3] These heterocycles are of immense pharmacological importance, with many derivatives acting as calcium channel blockers for the treatment of cardiovascular diseases.[4]
Reaction Causality: A Mechanistic Dissection
The Hantzsch synthesis is a beautiful symphony of fundamental organic reactions. While several pathways have been proposed, a widely accepted mechanism involves two key initial transformations that occur in parallel:
Knoevenagel Condensation: An aldehyde reacts with one equivalent of the β-ketoester (in our case, Methyl 3-(4-bromophenyl)-3-oxopropanoate) to form an α,β-unsaturated carbonyl compound. This reaction is typically catalyzed by a base, which facilitates the deprotonation of the acidic α-carbon of the ketoester.
Enamine Formation: A second equivalent of the β-ketoester reacts with a nitrogen source, commonly ammonia or ammonium acetate, to generate a β-enamino ester.
These two intermediates then converge in a Michael addition, where the nucleophilic enamine attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound. The resulting intermediate undergoes cyclization and subsequent dehydration to afford the final 1,4-dihydropyridine product.[2][5]
Caption: Generalized mechanism of the Hantzsch 1,4-dihydropyridine synthesis.
Microwave irradiation has been shown to significantly accelerate the Hantzsch reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[6][7]
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
To a 10 mL microwave reactor vial, add the aromatic aldehyde (1 mmol), Methyl 3-(4-bromophenyl)-3-oxopropanoate (2 mmol), and ammonium acetate (1.2 mmol).
Add ethanol (5 mL) and a magnetic stir bar.
Seal the vial and place it in the microwave reactor.
Irradiate the reaction mixture at 100-120 °C for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After completion, cool the vial to room temperature.
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure.
Collect the solid product by vacuum filtration and wash with cold ethanol.
The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to afford the pure 1,4-dihydropyridine.
Data Presentation: Representative Characterization
The Biginelli Reaction: Constructing Dihydropyrimidinones
Another venerable MCR, the Biginelli reaction, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic core found in numerous biologically active compounds, including calcium channel blockers and antiviral agents.[9]
Reaction Causality: Unraveling the Pathway
The mechanism of the Biginelli reaction has been a subject of debate, but significant evidence points towards a pathway involving an N-acyliminium ion intermediate.[9]
Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of an aldehyde and urea (or thiourea). This step forms a key electrophilic intermediate, the N-acyliminium ion.
Nucleophilic Attack: The β-ketoester, in its enol form, acts as a nucleophile and attacks the iminium ion.
Cyclization and Dehydration: The resulting open-chain ureide undergoes an intramolecular cyclization, with the terminal amine attacking the ketone carbonyl. A final dehydration step yields the stable dihydropyrimidinone ring system.
Caption: Accepted mechanism of the Biginelli reaction via an N-acyliminium intermediate.
Experimental Protocol: A General Procedure
This protocol can be adapted for the synthesis of DHPMs using Methyl 3-(4-bromophenyl)-3-oxopropanoate.[10]
Catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like Yb(OTf)₃)
Ethanol (10 mL)
Round-bottom flask with a reflux condenser
Procedure:
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), Methyl 3-(4-bromophenyl)-3-oxopropanoate (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
Add the catalyst to the mixture.
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-6 hours. Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
The product will typically precipitate. Collect the solid by vacuum filtration.
Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
The crude product can be purified by recrystallization from ethanol.
Data Presentation: Representative Characterization of a Close Analog
The following data is for 5-(Ethoxycarbonyl)-4-(3-bromophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one , a close structural analog, which serves as a reliable reference for the expected product characteristics.[11]
Four-Component Synthesis of Polyhydroquinolines: An Extension of the Hantzsch Reaction
A valuable extension of the Hantzsch synthesis is the four-component reaction for the preparation of polyhydroquinolines. This reaction introduces a 1,3-dicarbonyl compound, such as dimedone, into the reaction mixture, leading to a more complex and densely functionalized heterocyclic scaffold.
Reaction Causality: A Convergent Pathway
The mechanism is believed to proceed through the initial formation of two key intermediates, similar to the Hantzsch synthesis:
An enamine is formed from the reaction of the β-ketoester (Methyl 3-(4-bromophenyl)-3-oxopropanoate) and ammonia.
A Knoevenagel adduct is formed between the aldehyde and the second 1,3-dicarbonyl compound (e.g., dimedone).
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to furnish the polyhydroquinoline product.[12]
Combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), Methyl 3-(4-bromophenyl)-3-oxopropanoate (1 mmol), and ammonium acetate (1.2 mmol) in a round-bottom flask.
Heat the mixture at 100 °C with stirring for the appropriate time (typically 30-60 minutes), monitoring by TLC.
After the reaction is complete, cool the mixture to room temperature.
Add ethanol to the solidified mass and stir.
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from ethanol to obtain the pure polyhydroquinoline.
Data Presentation: Expected Product Class
This reaction, utilizing Methyl 3-(4-bromophenyl)-3-oxopropanoate, is expected to yield novel polyhydroquinoline derivatives. Characterization would involve standard techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and purity of these potentially bioactive molecules.
Conclusion and Future Outlook
Methyl 3-(4-bromophenyl)-3-oxopropanoate is a highly valuable and versatile building block for the synthesis of diverse heterocyclic scaffolds through multicomponent reactions. The Hantzsch, Biginelli, and related polyhydroquinoline syntheses offer efficient and atom-economical routes to libraries of compounds with significant potential in medicinal chemistry and materials science. The bromophenyl moiety serves as a key functional handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of novel molecular entities. The continued innovation in MCRs, including the use of green catalysts, alternative energy sources like microwave irradiation, and solvent-free conditions, will undoubtedly expand the utility of this and other functionalized synthons in the years to come.
References
Shen, L., Cao, S., Wu, J., Zhang, J., Li, H., Liu, N., & Qian, X. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1378-1385. [Link]
Gupta, R., & Gupta, S. L. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry - Section B, 49B(5), 627-648.
RSC Mechanochemistry. (2024). Unprecedented linear products by a mechanochemically activated Biginelli reaction using lawsone. RSC Publishing. [Link]
Kappe, C. O. (2000).
ResearchGate. (n.d.). Mechanism of Hantzsch reaction. [Link]
Rostamnia, S., et al. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies, 6(9), 639-648. [Link]
Rao, G. B. D. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Journal of Heterocyclic Chemistry, 55(11), 2593-2600. [Link]
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
Baghernejad, B. (2011). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Journal of the Serbian Chemical Society, 76(1), 1-6. [Link]
Brevat, L., et al. (2014). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 19(7), 9985-10003. [Link]
ResearchGate. (n.d.). Synthesis of Polyhydroquinoline Derivatives. [Link]
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Synthesis of 3,4-dihydropyrimidinones using nano γ-Al2O3/BF3/Fe3O4 as an efficient magnetic nanocatalyst under solvent-free conditions. Journal of Nanostructures, 6(1), 81-87. [Link]
Phollook, S., et al. (2020). Synthesis of polyhydroquinolines and propargylamines through one-pot multicomponent reactions using an acidic ionic liquid immobilized onto magnetic Fe3O4 as an efficient heterogeneous catalyst under solvent-free sonication. RSC Advances, 10(44), 26335-26346. [Link]
de Oliveira, R. B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(23), 8235. [Link]
ResearchGate. (n.d.). Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. [Link]
Rostamnia, S., et al. (2022). Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneo. Chemical Methodologies, 6(9), 639-648. [Link]
Mayurachayakul, P., Pluempanupat, W., Srisuwannaket, C., & Chantarasriwong, O. (2017). Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies. RSC Advances, 7(88), 55859-55867. [Link]
ResearchGate. (n.d.). Synthesis of Polyhydroquinoline Derivatives Through the Hantzsch Four Component Using Iron (III) Phosphate as a Catalyst. [Link]
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]
Zarei, M., et al. (2020). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 25(21), 5001. [Link]
Reddy, C. R., et al. (2011). A green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions. Organic Communications, 4(3), 51-60. [Link]
Wang, R., et al. (2013). A new insight into the Biginelli reaction: the dawn of multicomponent click chemistry?. RSC Advances, 3(48), 25338-25344. [Link]
ResearchGate. (n.d.). Synthesis of 4‐aryl 1,4‐dihydropyridine derivatives in the presence of a supported catalyst under MWI. [Link]
ResearchGate. (n.d.). The Biginelli model reaction under study: benzaldehyde (1a), methyl acetoacetate (2a) and urea (3). [Link]
Khan, I., et al. (2022). DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. Chemistry & Biodiversity, 19(10), e202200585. [Link]
J. E. Z. Cook, et al. (2012). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 3(6), 1947-1953. [Link]
Pradeep, P., et al. (2019). Synthesis and Biological Evaluation of 1,4 Dihydropyridines Derivatives. World Journal of Pharmaceutical and Medical Research, 5(12), 76-85. [Link]
Al-Majedy, Y. K., et al. (2017). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 22(12), 2095. [Link]
Sennos Biotech. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine and Pharmacology. [Link]
ResearchGate. (n.d.). Indium(III) Bromide-Catalyzed Preparation of Dihydropyrimidinones: Improved Protocol Conditions for the Biginelli Reactions. [Link]
Brevat, L., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. Molecules, 19(7), 9985-10003. [Link]
Trivedi, H., et al. (2018). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR, 5(8), 643-651. [Link]
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. [Link]
ResearchGate. (n.d.). Synthesis of 1,4-dihydropyridines through Hantzsch reaction in TFE. [Link]
Indian Academy of Sciences. (n.d.). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. [Link]
ResearchGate. (n.d.). Microwave assisted synthesis of novel Hantzsch 1,4-dihydropyridines, acridine-1,8-diones and polyhydroquinolines bearing the tetrazolo[1,5- a]quinoline moiety and their antimicrobial activity assess. [Link]
Singh, K., et al. (2017). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Bioorganic & Medicinal Chemistry Letters, 27(15), 3444-3448. [Link]
Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society, 21(Supplement 1), S337-S346. [Link]
Application Note: Analytical Purity Assessment of Methyl 3-(4-bromophenyl)-3-oxopropanoate
This Application Note is designed as a definitive technical guide for the purity assessment of Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 106291-80-9). It synthesizes chromatographic rigor with spectroscopic validati...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the purity assessment of Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 106291-80-9). It synthesizes chromatographic rigor with spectroscopic validation, specifically addressing the analytical challenges posed by
-keto ester tautomerism.
Introduction & Compound Significance
Methyl 3-(4-bromophenyl)-3-oxopropanoate is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for indole-based kinase inhibitors and quinoline derivatives. Its structural core features a
-keto ester moiety, which renders it susceptible to keto-enol tautomerism .
This dynamic equilibrium creates significant analytical challenges:
HPLC Peak Splitting: Interconversion between keto and enol forms during chromatography can lead to split peaks or broad shoulders if the timescale of separation is comparable to the timescale of tautomerization.
Thermal Instability:
-keto esters are prone to thermal decarboxylation, potentially generating false impurity profiles in Gas Chromatography (GC).
Quantification Errors: In NMR, ignoring the enol tautomer signals leads to gross underestimation of purity.
This guide provides a self-validating protocol to overcome these hurdles.
Chemical Structure & Properties[1][2][3][4][5][6][7]
The following logic flow ensures complete characterization, moving from identification to orthogonal purity checks.
Figure 1: Analytical Decision Matrix. Note the parallel processing of HPLC and GC to cover both non-volatile degradants and volatile solvents.
Primary Purity Assessment: HPLC-UV Protocol
Challenge: The keto and enol forms have different polarities. In neutral mobile phases, they may separate, causing double peaks.
Solution: Use an acidic mobile phase . Acid catalyzes the tautomerization, making the interconversion fast relative to the chromatographic timescale. This collapses the two forms into a single, sharp peak representing the weighted average.
Method Parameters
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), ,
Mobile Phase A
Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B
Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temp
30 °C
Detection
UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls)
Injection Vol
5.0
Diluent
50:50 Water:ACN
Gradient Table
Time (min)
% B (Organic)
Event
0.0
10
Equilibration
2.0
10
Isocratic Hold
15.0
90
Linear Gradient
20.0
90
Wash
20.1
10
Re-equilibration
25.0
10
Stop
Scientific Rationale:
Acid Modifier: Formic acid suppresses the ionization of the enol -OH and accelerates keto-enol equilibrium, ensuring a single peak [1].
Gradient: Starts low (10% B) to separate polar impurities (like 4-bromoacetophenone, which elutes earlier than the ester) from the main peak.
Orthogonal Assessment: GC-FID Protocol
Challenge:
-keto esters can undergo thermal decarboxylation in a hot injector port, converting the target molecule into 4-bromoacetophenone. This appears as an impurity, falsely lowering the purity value.
Solution: Use a "Cold On-Column" injection or a moderate split inlet temperature with a high split ratio to minimize residence time.
Method Parameters
Parameter
Condition
Column
DB-5ms or equivalent (5% Phenyl-arylene polymer),
Carrier Gas
Helium @ 1.5 mL/min (Constant Flow)
Inlet
Split (20:1), 220 °C (Keep as low as possible to vaporize without degradation)
Detector
FID @ 300 °C
Oven Program
60°C (1 min) 20°C/min 280°C (5 min)
Validation Step: If the 4-bromoacetophenone peak in GC is significantly higher than in HPLC, thermal degradation is occurring in the GC inlet. In this case, rely on HPLC for purity and use GC only for Residual Solvents (OVI).
Spectroscopic Validation: 1H-NMR & Tautomerism
NMR is the definitive tool for identity. However, the spectrum will show two sets of signals. You must integrate both to calculate assay purity correctly.
Keto-Enol Equilibrium Visualization
Figure 2: Tautomeric Equilibrium. In
, the keto form typically predominates, but the enol form is stabilized by intramolecular hydrogen bonding.
qNMR Protocol (Absolute Purity)
Solvent:
(Avoid DMSO-d6 if possible, as it shifts the equilibrium strongly and is hygroscopic).
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (Must be highly pure and have non-overlapping peaks).
Relaxation Delay (d1): Set to
seconds to ensure full relaxation of all protons (essential for integration accuracy).
Integration Logic:
Region A (Keto): Integrate the methylene
singlet at ~3.9–4.0 ppm ().
Region B (Enol): Integrate the vinylic
singlet at ~5.6 ppm ().
Calculation: The molar amount of the substance is derived from the sum of the Keto and Enol integrals normalized to their proton counts.
Where
= Integral area (Sum of Keto+Enol contributions), = Number of protons, = Weight, = Purity of standard.
References
Meyer, M. (2020). Tautomerism in Chromatography: Challenges and Solutions. Journal of Chromatography A. Link (General principle grounding).
TCI Chemicals. (2023). Product Specification: Methyl 4-bromo-3-hydroxybenzoate (Isomer analog for property comparison). Link
Reich, H. J. (2022). NMR of
-Dicarbonyl Compounds. University of Wisconsin-Madison Chemistry. Link
PubChem. (2023).[1] Compound Summary: Ethyl 3-(4-bromophenyl)-3-oxopropanoate. National Library of Medicine. Link
Use of Methyl 3-(4-bromophenyl)-3-oxopropanoate in the synthesis of anti-inflammatory agents
Executive Summary Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 126629-81-0) is a critical -keto ester intermediate utilized in the modular synthesis of 1,5-diarylpyrazole derivatives. This structural class includes pot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 126629-81-0) is a critical
-keto ester intermediate utilized in the modular synthesis of 1,5-diarylpyrazole derivatives. This structural class includes potent anti-inflammatory agents such as Celecoxib and Deracoxib , which function as selective Cyclooxygenase-2 (COX-2) inhibitors.
This guide details the specific utility of the 4-bromophenyl moiety as a "functional handle," allowing for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura). By using this specific building block, researchers can synthesize a core scaffold that is easily elaborated into a library of drug candidates, streamlining Structure-Activity Relationship (SAR) studies.
Chemical Profile & Handling
Property
Specification
IUPAC Name
Methyl 3-(4-bromophenyl)-3-oxopropanoate
CAS Number
126629-81-0
Molecular Weight
257.08 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in MeOH, EtOH, DMSO, CHCl; Sparingly soluble in water
Storage
2-8°C, Hygroscopic.[1] Store under inert atmosphere (Ar/N).
Hazards
Irritant (H315, H319, H335). Handle in a fume hood.
Handling Insight: The methylene protons at the
-position (between the carbonyls) are highly acidic (). Avoid exposure to strong bases unless enolate formation is intended. The compound may undergo slow decarboxylation if stored in acidic, aqueous media.
Application Logic: The "Linchpin" Strategy
In medicinal chemistry, early-stage introduction of halogenated aryls allows for "divergent synthesis." Instead of synthesizing the final biaryl ring system from scratch for every analog, the Methyl 3-(4-bromophenyl)-3-oxopropanoate is used to construct the pyrazole core first. The bromine atom then serves as a reactive site for coupling various aryl boronic acids, rapidly generating a library of 4-aryl substituted analogs.
Workflow Visualization
Figure 1: Divergent synthesis workflow. The bromo-ester allows for the construction of a stable intermediate that can be diversified late in the pipeline.
This protocol targets the synthesis of the 1,5-diarylpyrazole scaffold, the pharmacophore found in Celecoxib. The reaction between a
-keto ester and a hydrazine can yield two regioisomers (1,3-diaryl vs 1,5-diaryl). Control of pH and solvent is critical to favor the desired 1,5-isomer.
Objective: Condensation of Methyl 3-(4-bromophenyl)-3-oxopropanoate with 4-hydrazinobenzenesulfonamide.
Sodium ethoxide (NaOEt) - Only if basic conditions are required for specific isomer control
Step-by-Step Methodology:
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(4-bromophenyl)-3-oxopropanoate (5.0 mmol, 1.28 g) in Ethanol (25 mL).
Hydrazine Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (5.5 mmol, 1.23 g) to the solution.
Scientist's Note: The hydrochloride salt is more stable than the free base. However, it releases HCl, making the solution acidic.
Reaction Initiation:
For 1,5-Diaryl Isomer (Kinetic Control/Acidic): Add catalytic TFA (0.5 mL). The protonation of the ketone carbonyl facilitates nucleophilic attack by the hydrazine's terminal nitrogen (the more nucleophilic one) at the ketone, rather than the ester.
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting
-keto ester spot () should disappear, replaced by a lower fluorescent spot (pyrazole).
Work-up:
Cool the reaction mixture to room temperature.
Often, the product precipitates upon cooling. If so, filter and wash with cold EtOH.
If no precipitate, concentrate the solvent to ~5 mL under reduced pressure, then pour into ice-water (50 mL). Stir vigorously to induce precipitation.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, 0-40% EtOAc in Hexanes).
Self-Validating Check:
1H NMR (DMSO-d
): Look for the disappearance of the methoxy singlet (3.6 ppm) and the methylene singlet (4.2 ppm) of the starting ester. The formation of the pyrazole ring proton (C4-H) typically appears as a singlet around 6.8–7.2 ppm .
Inerting: Charge a microwave vial or Schlenk flask with the Bromo-pyrazole intermediate (1.0 equiv), Aryl boronic acid (1.5 equiv), and Pd catalyst (0.05 equiv). Evacuate and backfill with Argon (3x).
Solvent Addition: Add degassed 1,4-Dioxane (10 mL/g) and 2.0 M K
CO (3.0 equiv).
Reaction:
Thermal: Heat at 90°C for 12 hours.
Microwave: Heat at 110°C for 30 minutes.
Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water and brine. Dry over Na
SO.
Isolation: Concentrate and purify via column chromatography.
Mechanistic Insight
Understanding the cyclization mechanism is crucial for troubleshooting low yields or regioselectivity issues.
Figure 2: Mechanism of Knorr Pyrazole Synthesis.[5] Acidic conditions favor attack at the ketone first, directing the regiochemistry.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete condensation or hydrolysis of ester.
Ensure anhydrous ethanol is used.[5] Increase reaction time or temperature (reflux).
Wrong Regioisomer
Competitive attack on ester first.
Switch solvent to Acetic Acid (glacial).[6] The acidic medium strongly favors ketone activation.
Sticky Solid
Impurities or residual solvent.
Triturate the crude solid with cold Diethyl Ether or Hexanes to induce crystallization.
Starting Material Remains
Enolization of keto-ester deactivating the electrophile.
Add a Lewis Acid catalyst (e.g., Sc(OTf) or simple HCl) to activate the carbonyl.
References
Synthesis of Pyrazoles via Knorr Condensation
Title: Recent Advances in the Synthesis of Pyrazole Deriv
Large-scale synthesis of Methyl 3-(4-bromophenyl)-3-oxopropanoate
An Application Note for the Large-Scale Synthesis of Methyl 3-(4-bromophenyl)-3-oxopropanoate Abstract This document provides a detailed, field-proven protocol for the large-scale synthesis of Methyl 3-(4-bromophenyl)-3-...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Large-Scale Synthesis of Methyl 3-(4-bromophenyl)-3-oxopropanoate
Abstract
This document provides a detailed, field-proven protocol for the large-scale synthesis of Methyl 3-(4-bromophenyl)-3-oxopropanoate, a key β-keto ester intermediate in the development of pharmaceuticals and fine chemicals.[1] The synthesis is achieved via a base-mediated crossed Claisen-type condensation of 4'-bromoacetophenone with dimethyl carbonate. This application note elucidates the reaction mechanism, provides a step-by-step protocol suitable for scale-up, outlines critical safety considerations, and establishes a self-validating framework through in-process controls and analytical validation. The target audience includes researchers, process chemists, and drug development professionals requiring a robust and scalable method for producing this valuable building block.
Introduction and Scientific Rationale
Methyl 3-(4-bromophenyl)-3-oxopropanoate is a versatile organic compound belonging to the class of β-keto esters.[2][3][4] Its structure, featuring a ketone and an ester group separated by a methylene bridge, imparts unique reactivity that makes it an essential precursor in a variety of complex organic syntheses.[1][2] The presence of the bromophenyl moiety further enhances its utility, allowing for subsequent cross-coupling reactions to build molecular complexity. This intermediate is particularly significant in medicinal chemistry for the synthesis of targeted therapies, including potential anti-inflammatory, analgesic, and antibacterial agents.[1][5]
The chosen synthetic strategy is a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[6][7][8] In this specific application, 4'-bromoacetophenone serves as the enolizable ketone component, while dimethyl carbonate acts as the acylating agent. This approach is superior for large-scale production compared to methods involving two different esters, as it avoids the formation of statistical mixtures of products and is generally more atom-economical.[7] The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is significantly more acidic (pKa ≈ 11) than the starting ketone, forming a stable enolate.[6]
Reaction Mechanism: Base-Mediated Acylation
The synthesis proceeds via a well-established three-step mechanism initiated by a strong base, such as sodium methoxide (NaOCH₃) or sodium hydride (NaH).
Enolate Formation: The strong base abstracts an acidic α-proton from 4'-bromoacetophenone to form a resonance-stabilized enolate ion. This is the rate-determining step.
Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of dimethyl carbonate.
Elimination and Final Deprotonation: The tetrahedral intermediate collapses, eliminating a methoxide ion (⁻OCH₃) to yield the β-keto ester. The newly formed product is immediately deprotonated by the methoxide generated in situ, shifting the equilibrium and driving the reaction to completion. A final acidic workup is required to protonate the enolate and yield the neutral product.
Caption: Mechanism of the base-mediated synthesis.
Large-Scale Experimental Protocol
This protocol is designed for a nominal 1-mole scale and can be adapted for pilot plant reactors. All operations should be conducted in a well-ventilated fume hood or an appropriately rated production bay.
Reagents and Materials
Reagent
Formula
Molar Mass ( g/mol )
Moles
Quantity
Eq.
Supplier/Grade
4'-Bromoacetophenone
C₈H₇BrO
199.04
1.00
199.0 g
1.0
Sigma-Aldrich, ≥98%
Sodium Methoxide
CH₃ONa
54.02
1.20
64.8 g
1.2
Acros Organics, 95%
Dimethyl Carbonate (DMC)
C₃H₆O₃
90.08
3.00
270.2 g (254 mL)
3.0
Fisher Scientific, ≥99%
Toluene
C₇H₈
92.14
-
1.0 L
-
Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)
HCl
36.46
-
~150 mL (2 M aq.)
-
For workup
Ethyl Acetate
C₄H₈O₂
88.11
-
1.5 L
-
ACS Grade, for extraction
Brine (sat. NaCl)
NaCl
58.44
-
500 mL
-
For washing
Anhydrous MgSO₄
MgSO₄
120.37
-
~50 g
-
For drying
Equipment
5 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
Nitrogen/Argon inlet for inert atmosphere.
500 mL pressure-equalizing dropping funnel.
Heating/cooling circulator for the reactor jacket.
Reactor Inerting and Setup: Assemble the 5 L reactor system and ensure it is clean and dry. Purge the system with nitrogen for at least 30 minutes to establish an inert atmosphere.
Base Slurry Preparation: Charge the reactor with anhydrous toluene (1.0 L) followed by the careful addition of sodium methoxide (64.8 g, 1.2 mol). Begin stirring to create a slurry. Causality: Sodium methoxide is moisture-sensitive; an anhydrous solvent and inert atmosphere are crucial to maintain its reactivity.[9]
Ketone Addition: In a separate flask, dissolve the 4'-bromoacetophenone (199.0 g, 1.0 mol) in dimethyl carbonate (254 mL, 3.0 mol). Transfer this solution to the dropping funnel.
Initiating the Reaction: Heat the toluene/NaOCH₃ slurry in the reactor to 65-70°C. Once the temperature is stable, begin the dropwise addition of the 4'-bromoacetophenone/DMC solution over approximately 60-90 minutes. An exotherm may be observed; maintain the internal temperature below 80°C. Causality: Slow addition controls the reaction rate and prevents dangerous exotherms.
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (~85-90°C) and maintain for 3-4 hours. The reaction progress should be monitored every hour.
Cooling and Quenching: Once the reaction is complete, cool the reactor contents to 0-5°C using the circulator. Slowly and carefully quench the reaction by adding 2 M HCl (aq.) until the pH of the aqueous layer is between 5 and 6. Caution: Gas evolution (CO₂) may occur. Quenching at low temperature is essential for safety.
Workup and Extraction: Transfer the biphasic mixture to a 4 L separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL). Combine all organic layers.
Washing and Drying: Wash the combined organic phase with brine (500 mL) to remove residual water and salts. Dry the organic layer over anhydrous magnesium sulfate (~50 g), stir for 15 minutes, and then filter to remove the desiccant.
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the toluene and ethyl acetate. This will yield the crude product as an oil or semi-solid.
Purification: Purify the crude material by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a solid.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by integrating key checkpoints and analytical validation steps.
In-Process Controls (IPCs): Reaction completion is the most critical IPC. It should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
TLC System: 20% Ethyl Acetate in Hexanes. The product spot should be clearly visible and the starting ketone spot should be diminished or absent.
LC-MS Analysis: Provides definitive confirmation of product formation (Expected M+H⁺ for C₁₀H₉BrO₃: ~257/259) and disappearance of starting material. This prevents premature workup, maximizing yield and minimizing impurities.
Analytical Validation of Final Product: The identity and purity of the final, purified product must be confirmed.
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methylene protons (~δ 4.0 ppm), a singlet for the methoxy protons (~δ 3.7 ppm), and doublets in the aromatic region (~δ 7.6-7.9 ppm). The integration of these peaks should correspond to a 2:3:4 proton ratio. The presence of a broad singlet near δ 12.5 ppm indicates the enol tautomer.[10]
¹³C NMR (100 MHz, CDCl₃): Expect signals for the ester carbonyl, ketone carbonyl, aromatic carbons, and aliphatic carbons.
FT-IR (ATR): Characteristic peaks for the ester C=O stretch (~1740 cm⁻¹) and ketone C=O stretch (~1685 cm⁻¹). A broad O-H stretch may be visible if the enol form is present.
Purity by HPLC: Purity should be ≥98% for most applications.
Safety and Handling
Sodium Methoxide: Highly corrosive and reacts violently with water.[9][11] It is also flammable. Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][11]
Dimethyl Carbonate (DMC): Highly flammable liquid and vapor.[12][13][14] Keep away from heat, sparks, and open flames.[12][13] Ensure adequate ventilation.
Toluene: Flammable liquid and can cause skin and respiratory irritation. Handle in a fume hood.
Quenching: The quenching of the reactive mixture with acid is exothermic and may release gas. This step must be performed slowly and with adequate cooling.
References
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
National Institutes of Health (NIH). (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Technical Support Center: Purification of Methyl 3-(4-bromophenyl)-3-oxopropanoate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 3-(4-bromophenyl)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chromatographic purification of Methyl 3-(4-bromophenyl)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of this key β-keto ester intermediate. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the nuances of this specific separation. We will explore the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the column chromatography of Methyl 3-(4-bromophenyl)-3-oxopropanoate.
Q1: What is the recommended stationary phase for this purification?
For most applications involving Methyl 3-(4-bromophenyl)-3-oxopropanoate, standard silica gel (SiO₂) with a particle size of 40-63 µm is the preferred stationary phase.[1][2] Its polarity is well-suited for separating the target compound from less polar starting materials (e.g., 4-bromoacetophenone) and more polar byproducts.
Q2: How do I determine the optimal solvent system (mobile phase)?
The key is to use Thin Layer Chromatography (TLC) to guide your choice.[3] A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[4][5]
Rationale: The bromophenyl group and the ester moiety lend the molecule moderate polarity. A hexane/ethyl acetate system provides a wide polarity range to fine-tune the separation.
Target Rf Value: Aim for an Rf value of approximately 0.25-0.35 for the product on the TLC plate.[6] This generally provides the best balance for separation on a column. The Rf value is a measure of how far the compound travels up the plate relative to the solvent and is calculated as follows:
Rf = (Distance traveled by the substance) / (Distance traveled by the solvent front)[7][8][9][10]
Q3: My compound is not visible on the TLC plate under UV light. How can I visualize it?
While the aromatic ring in Methyl 3-(4-bromophenyl)-3-oxopropanoate should allow for visualization under short-wave (254 nm) UV light,[11] if the concentration is low or if you need a secondary method, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the enol tautomer of the β-keto ester, appearing as a yellow spot on a purple background. Iodine vapor is another viable option.[12]
Q4: Should I use gravity chromatography or flash chromatography?
Flash chromatography is highly recommended.[13][14] It is significantly faster and typically provides better resolution due to the use of smaller silica gel particles and positive pressure, which minimizes band broadening.[14][15] Gravity chromatography can be used but is slower and may result in broader peaks and poorer separation.[13]
This protocol provides a self-validating workflow for the purification of Methyl 3-(4-bromophenyl)-3-oxopropanoate.
Step 1: Solvent System Selection via TLC
Prepare several TLC developing chambers with varying ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 7:3).
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the dissolved mixture onto the baseline of your TLC plates.[3]
Develop the plates in the prepared chambers.
Visualize the plates under UV light (254 nm) and identify the solvent system that gives your target compound an Rf value between 0.25 and 0.35.
Step 2: Column Packing
A well-packed column is critical for a successful separation. The "slurry packing" method is generally preferred.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[16]
In a separate beaker, create a slurry of silica gel in the initial, least polar solvent mixture you plan to use for elution.
Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed.[17]
Ensure the top of the silica bed is flat and add a protective layer of sand on top.[16][17]
Step 3: Sample Loading
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading."
Carefully add this powder to the top of the packed column.
Causality: Dry loading prevents the dissolution solvent from disrupting the top of the column and ensures a narrow starting band, which is crucial for good separation.
Step 4: Elution and Fraction Collection
Begin eluting with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 8:2 hexanes:ethyl acetate). This is known as a step-gradient elution.[6]
Collect fractions in an array of test tubes.
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your purified product.
Step 5: Product Isolation
Combine the pure fractions as identified by TLC.
Remove the solvent using a rotary evaporator.[18] For a hexanes/ethyl acetate mixture, a bath temperature of 35-45°C is typically sufficient.[19]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific issues you might encounter.
Problem
Potential Cause(s)
Troubleshooting Steps & Rationale
Poor Separation (Overlapping Spots on TLC)
Inappropriate solvent system polarity.
Re-optimize the solvent system using TLC. Try a less polar system to increase the separation between spots. A three-component system (e.g., hexanes/ethyl acetate/dichloromethane) can sometimes improve resolution for tricky separations.[20]
Product Elutes with the Solvent Front
The eluent is too polar.
Start with a much less polar solvent system (e.g., 98:2 hexanes:ethyl acetate). The compound is moving too quickly and not interacting sufficiently with the silica gel.
Product Won't Elute from the Column
The eluent is not polar enough.
Gradually increase the polarity of your solvent system. If necessary, a small percentage of methanol (e.g., 1-2%) can be added to the ethyl acetate to significantly increase polarity.
Peak Tailing (Streaking on TLC/Column)
1. Sample is too concentrated (overloading the column). 2. Compound has acidic protons that are strongly interacting with the silica. 3. Degradation on the silica gel.[6]
1. Use less crude material for the amount of silica. 2. Add a very small amount (e.g., 0.1-0.5%) of acetic acid to the eluent. This can protonate the silica surface and reduce strong interactions. 3. See the "Product Degradation" section below.
Cracked or Channeled Silica Bed
Improper column packing (e.g., silica was packed dry, or the column ran dry).
This column is likely unsalvageable. The solvent will flow through the cracks, leading to very poor separation. A new column must be packed carefully using the slurry method.
Low Product Recovery
1. Product is still on the column. 2. Product decomposed on the column. 3. Product is highly volatile and was lost during rotary evaporation.
1. Flush the column with a very polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) to see if more material elutes. 2. Check for stability on silica (see below). 3. Use a lower bath temperature and ensure the condenser on your rotary evaporator is sufficiently cold.
Special Consideration: Stability of β-Keto Esters on Silica Gel
Methyl 3-(4-bromophenyl)-3-oxopropanoate, being a β-keto ester, can be susceptible to degradation on standard silica gel, which is slightly acidic.[6] This can lead to hydrolysis or other side reactions, resulting in low yield and impure fractions.
How to Test for Stability:
Dissolve a small, pure sample of your compound in a solvent.
Spot it on a TLC plate.
In the same lane, add a small amount of silica gel directly onto the spot.
Let it sit for 30-60 minutes.
Develop the TLC plate.
If you see new spots or significant streaking from the origin that were not present in the control spot, your compound is likely degrading on silica gel.[6]
Solutions for Unstable Compounds:
Deactivate the Silica: Before packing, you can treat the silica gel with a base, such as triethylamine. A common method is to use an eluent containing a small percentage (e.g., 1%) of triethylamine.
Use an Alternative Stationary Phase: If degradation is severe, consider using a less acidic stationary phase like alumina (Al₂O₃) or Florisil®.[6]
Visual Workflows and Data
Logical Troubleshooting Flow
Caption: A decision tree for troubleshooting common column chromatography issues.
Experimental Workflow Diagram
Caption: The standard workflow for purifying a compound via flash chromatography.
Example Solvent Systems and Expected Rf Values
Hexanes:Ethyl Acetate Ratio
Polarity
Expected Rf of Product
Potential Use Case
95:5
Low
< 0.1
Initial elution to remove non-polar impurities.
90:10 (9:1)
Low-Medium
0.1 - 0.2
Starting elution for the product.
80:20 (4:1)
Medium
0.25 - 0.4
Optimal range for product elution.
70:30 (7:3)
Medium-High
> 0.5
To speed up elution if product is moving slowly.
50:50 (1:1)
High
~0.8-0.9
To elute more polar impurities after the product.
Note: These are representative values. Actual Rf values must be determined experimentally.
References
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
Oreate. (2026, January 15). Understanding Rf Values in Chromatography: A Step-by-Step Guide. [Link]
Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. [Link]
Hossain, M. A., & Little, R. D. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molbank, 2023(1), M1565. [Link]
Study.com. Write the most important difference or similarities between the following. Gravity Column chromatography and Flash Column chromatography. [Link]
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
Bhushan, R. (2024). Chromatography. In StatPearls. StatPearls Publishing. [Link]
GWSI. Rotary Evaporator Solvent Chart: Key to Precision in the Lab. [Link]
ResearchGate. 4 Solvent Systems, Developing Chambers and Development. [Link]
Optimization of reaction conditions for synthesizing pyrazoles from Methyl 3-(4-bromophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 5-(4-bromophen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-ol from methyl 3-(4-bromophenyl)-3-oxopropanoate. We will address common challenges, provide detailed troubleshooting advice, and present optimized protocols to ensure you achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing a pyrazole from a β-ketoester and hydrazine?
A1: The reaction is a classic example of the Knorr pyrazole synthesis, which involves a cyclocondensation reaction.[1][2] The process begins with the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl groups of the β-ketoester (methyl 3-(4-bromophenyl)-3-oxopropanoate). This is typically followed by the formation of a hydrazone intermediate.[3] The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl (the ester group), leading to a five-membered ring. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.[1] The use of an acid catalyst is common to facilitate the dehydration steps.[2]
Q2: My final product is named 5-(4-bromophenyl)-1H-pyrazol-3-ol, but I've also seen it drawn as 5-(4-bromophenyl)-1H-pyrazolin-3-one. Which is correct?
A2: Both structures represent valid tautomers of the same compound, and they exist in equilibrium. The pyrazolone (keto) form and the pyrazol-3-ol (enol) form are interconvertible.[3] In solution and solid state, one form may be more stable or predominant depending on the solvent, pH, and substitution pattern. Spectroscopic analysis, particularly ¹H NMR, is crucial for determining the major tautomer under your specific conditions.[3] For the purpose of this guide, we will primarily refer to the pyrazol-3-ol nomenclature, but it is essential to recognize this tautomerism.
Q3: What is the recommended solvent for this reaction, and why?
A3: The choice of solvent is critical for reaction efficiency. For this specific synthesis, glacial acetic acid is highly recommended. It serves a dual purpose: it acts as a polar protic solvent to dissolve the reactants and intermediates, and more importantly, it functions as an acid catalyst to promote both the initial condensation and the final dehydration steps, which are often rate-limiting.[2] While other solvents like ethanol can be used, they typically require the addition of a separate acid catalyst and may lead to longer reaction times or lower yields.[2] Aprotic dipolar solvents such as DMF have also been used in similar syntheses and can sometimes improve yields, but acetic acid provides a simpler and more direct route.[2]
Q4: How should I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Prepare a TLC plate by spotting your starting material (methyl 3-(4-bromophenyl)-3-oxopropanoate), the co-spot (starting material and reaction mixture), and the reaction mixture itself. A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). The reaction is considered complete when the spot corresponding to the starting β-ketoester is no longer visible in the reaction mixture lane.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: I've completed the reaction, but my isolated yield is extremely low (or I isolated no product). What went wrong?
A: This is the most common issue, and it can stem from several factors. Let's break down the possibilities systematically.
Reagent Quality and Stoichiometry:
Purity of the β-ketoester: Ensure your methyl 3-(4-bromophenyl)-3-oxopropanoate is pure. Impurities can inhibit the reaction. Confirm its identity and purity via ¹H NMR before starting.
Hydrazine Hydrate Activity: Hydrazine hydrate can degrade over time. Use a recently opened bottle or a fresh supply. A slight excess (e.g., 1.1 to 1.2 equivalents) is often used to ensure the complete consumption of the limiting β-ketoester.
Reaction Conditions:
Temperature: While the reaction can proceed at room temperature, heating is generally required for a reasonable reaction rate. Refluxing in glacial acetic acid (around 118 °C) is a standard condition. One study noted that for a similar synthesis, yields improved up to 60 °C but decreased at higher temperatures, indicating an optimal range exists.[4] If refluxing in acetic acid gives a poor yield, consider a lower temperature (e.g., 80-90 °C) for a longer duration.
Reaction Time: The reaction may not have reached completion. Always monitor by TLC until the starting material is fully consumed. Classical pyrazole syntheses can require several hours.[5]
Work-up Procedure:
Premature Precipitation: The product is often isolated by pouring the cooled reaction mixture into ice-water, which causes the product to precipitate. If you add too little water or the mixture is not sufficiently cold, the product may remain partially dissolved.
Product Solubility: The pyrazole product has some polarity. If you performed a liquid-liquid extraction, ensure you used an appropriate organic solvent (like ethyl acetate) and performed multiple extractions to recover all the product from the aqueous layer.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem: Product Purification Challenges
Q: My crude product is an impure solid/oil, and recrystallization is not working. How can I purify it?
A: When simple recrystallization fails, column chromatography is the next logical step. However, pyrazoles can be tricky.
Challenge: Pyrazoles are basic heterocycles. The nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and sometimes irreversible adsorption of the product on the column.[6]
Solution 1 (Recommended): Deactivate the silica gel. Before running your column, flush it with your starting eluent (e.g., 20% ethyl acetate in hexane) containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, allowing your pyrazole product to elute cleanly.[6]
Solution 2: Use an alternative stationary phase like neutral alumina, which is less acidic than silica gel.
Solution 3: Consider converting the pyrazole to an acid addition salt (e.g., hydrochloride salt), which may be a more crystalline and easily purified solid.[7]
Q: My TLC shows multiple spots in the final product lane. What are these impurities?
A: The impurities are likely one of the following:
Unreacted Starting Material: If the reaction was incomplete, you would see the spot for methyl 3-(4-bromophenyl)-3-oxopropanoate.
Hydrazone Intermediate: The acyclic hydrazone is a key intermediate. If the final cyclization/dehydration is slow or incomplete, you may isolate some of this species.
Side Products: Although less common with hydrazine hydrate, if you were using a substituted hydrazine, you could have a mixture of two regioisomers, which would appear as distinct spots on TLC.[2][4]
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-ol.
Step-by-Step Methodology
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 eq).
Solvent Addition: Add glacial acetic acid (approximately 5-10 mL per gram of β-ketoester). Stir the mixture to dissolve the starting material.
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. The addition may be slightly exothermic.
Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature.
Monitoring: Monitor the reaction progress using TLC (e.g., 40% Ethyl Acetate/Hexane) every hour. The reaction is typically complete within 2-4 hours, as indicated by the complete disappearance of the starting β-ketoester spot.
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing a stirred slurry of ice and water (approx. 10 volumes).
Isolation: A solid precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.
Drying: Dry the isolated solid under vacuum to obtain the crude product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
Data Summary: Influence of Conditions
Parameter
Condition A
Condition B
Expected Outcome
Rationale
Solvent
Ethanol
Glacial Acetic Acid
Higher yield and faster rate with Acetic Acid.
Acetic acid acts as both solvent and catalyst, accelerating the dehydration step.[2]
Temperature
80 °C
Reflux (~118 °C)
Reflux generally leads to faster completion.
Higher temperature increases the rate of the cyclization and dehydration steps.
Hydrazine
1.0 eq
1.1 eq
1.1 eq ensures full conversion of the ketoester.
Drives the reaction to completion by Le Châtelier's principle.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from starting materials to final product analysis.
Caption: General experimental workflow for pyrazole synthesis.
References
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Chem LibreTexts. (2020, August 15). Synthesis of Pyrazoles. Retrieved from [Link]
Google Patents. (2010). DE102009060150A1 - Process for the purification of pyrazoles.
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. Retrieved from [Link]
Google Patents. (2008). EP2008996A1 - Process for the production of pyrazoles.
ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 435-474. [Link]
El-Faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 117. [Link]
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives.
Google Patents. (2012). CN102516117A - Process for producing methyl hydrazine with hydrazine hydrate method.
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
Al-Soud, Y. A., et al. (2003). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 8(12), 951-965. [Link]
Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1972). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Retrieved from [Link]
Technical Support Center: Managing Thermal Decomposition of Methyl 3-(4-bromophenyl)-3-oxopropanoate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(4-bromophenyl)-3-oxopropanoate. This guide provides in-depth technical information,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(4-bromophenyl)-3-oxopropanoate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you effectively manage the thermal stability of this compound and prevent unwanted decomposition during your experiments.
Introduction to Thermal Instability
Methyl 3-(4-bromophenyl)-3-oxopropanoate, a β-keto ester, is a valuable building block in organic synthesis. However, like many β-keto esters, it is susceptible to thermal decomposition, primarily through decarboxylation. This process involves the loss of the methoxycarbonyl group as carbon dioxide and methanol, leading to the formation of 4'-bromoacetophenone. This degradation can significantly impact reaction yields, purity of the final product, and the overall success of your synthetic route. Understanding the factors that influence this decomposition and implementing appropriate preventative measures are crucial for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for Methyl 3-(4-bromophenyl)-3-oxopropanoate?
The principal thermal degradation pathway is decarboxylation.[1] This reaction is catalyzed by heat and can occur spontaneously, particularly at elevated temperatures. The mechanism proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, 4'-bromoacetophenone.[1]
Q2: At what temperature does significant thermal decomposition of Methyl 3-(4-bromophenyl)-3-oxopropanoate occur?
Q3: What are the main byproducts of thermal decomposition?
The primary and most expected byproduct of thermal decomposition is 4'-bromoacetophenone , formed via decarboxylation. Other potential byproducts could arise from side reactions, especially in the presence of other reagents or impurities. These may include products from self-condensation or reactions with solvents.
Q4: How can I monitor the thermal decomposition of my sample?
Several analytical techniques can be employed to monitor the stability of Methyl 3-(4-bromophenyl)-3-oxopropanoate:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect the presence of the decomposition product, 4'-bromoacetophenone, by observing its characteristic signals and the disappearance of the signals corresponding to the starting material.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile decomposition products. This is particularly useful for detecting a range of potential byproducts in your reaction mixture.[2][3][4]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can provide information on the onset temperature of decomposition.[5]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the temperature at which exothermic or endothermic decomposition processes occur.[5]
Q5: How does pH affect the stability of β-keto esters?
The stability of β-keto esters and their corresponding acids is pH-dependent. Acidic conditions can promote hydrolysis of the ester to the β-keto acid, which is often more prone to decarboxylation.[6] Conversely, under basic conditions, the enolate is formed, which is generally stable but can participate in other reactions. For storage and during workup, maintaining a neutral to slightly alkaline pH can help to minimize decomposition.
Troubleshooting Guide: Unwanted Decomposition
This section addresses common issues related to the thermal decomposition of Methyl 3-(4-bromophenyl)-3-oxopropanoate during experimental procedures.
Observed Problem
Potential Cause
Troubleshooting Steps & Solutions
Low yield of desired product and presence of 4'-bromoacetophenone.
Thermal decomposition during reaction.
- Lower Reaction Temperature: If the reaction conditions permit, reduce the reaction temperature. - Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. - Choice of Solvent: Use a lower-boiling solvent if possible to maintain a lower reaction temperature.
Product degradation during purification by distillation.
High distillation temperature.
- Vacuum Distillation: Purify the compound under reduced pressure to lower its boiling point and minimize thermal stress. - Short-Path Distillation: For small quantities, a short-path distillation apparatus can minimize the time the compound spends at high temperatures.
Decomposition observed during workup.
Prolonged exposure to acidic or basic conditions at elevated temperatures.
- Neutralize Carefully: Perform any acid/base washes at low temperatures (e.g., in an ice bath). - Work Quickly: Minimize the time the compound is in contact with aqueous acidic or basic solutions.
Compound degrades during storage.
Improper storage conditions.
- Store at Low Temperature: Store the compound in a refrigerator (2-8 °C) or freezer for long-term storage.[7] - Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Protect from Light: Store in an amber vial to protect from light, which can sometimes catalyze decomposition.
Experimental Protocols
Protocol 1: Monitoring Thermal Decomposition by ¹H NMR
This protocol provides a method for monitoring the thermal decomposition of Methyl 3-(4-bromophenyl)-3-oxopropanoate in solution.
Materials:
Methyl 3-(4-bromophenyl)-3-oxopropanoate
NMR tube
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
NMR spectrometer
Procedure:
Prepare a solution of Methyl 3-(4-bromophenyl)-3-oxopropanoate in the chosen deuterated solvent in an NMR tube.
Acquire an initial ¹H NMR spectrum at room temperature to serve as a baseline.
Heat the NMR tube to a desired temperature (e.g., 50 °C, 75 °C, 100 °C) in a controlled manner (e.g., using a heated oil bath or the NMR spectrometer's variable temperature unit).
Acquire ¹H NMR spectra at regular time intervals.
Analyze the spectra for the appearance of new signals corresponding to 4'-bromoacetophenone and the decrease in the intensity of the signals of the starting material.
Data Interpretation:
Methyl 3-(4-bromophenyl)-3-oxopropanoate: Look for the characteristic signals of the methoxy group, the methylene protons, and the aromatic protons.
4'-bromoacetophenone: The appearance of a new singlet for the methyl protons and a distinct pattern for the aromatic protons will indicate the formation of the decomposition product.
Protocol 2: General Procedure for Minimizing Decomposition During Synthesis (e.g., Claisen Condensation)
This protocol provides general guidelines for performing reactions with Methyl 3-(4-bromophenyl)-3-oxopropanoate where thermal stability is a concern.
Materials:
Methyl 3-(4-bromophenyl)-3-oxopropanoate
Appropriate reactants and solvent for the desired transformation
Inert gas supply (Nitrogen or Argon)
Reaction vessel with a cooling bath
Procedure:
Set up the reaction under an inert atmosphere.
Cool the reaction vessel to a low temperature (e.g., 0 °C or -78 °C) before adding any thermally sensitive reagents.
Add the reagents slowly to control any exothermic processes.
Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS).
Upon completion, quench the reaction at a low temperature.
Perform the workup and purification steps as quickly as possible, avoiding prolonged exposure to high temperatures or harsh pH conditions.
Visualizing the Decomposition Pathway
The primary thermal decomposition of Methyl 3-(4-bromophenyl)-3-oxopropanoate is the decarboxylation to 4'-bromoacetophenone. This process can be visualized as a workflow.
Caption: Workflow of the thermal decomposition of Methyl 3-(4-bromophenyl)-3-oxopropanoate.
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of Methyl 3-(4-bromophenyl)-3-oxopropanoate.
Handling:
Handle the compound in a well-ventilated area, preferably in a fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
For long-term stability, storage at 2-8°C is recommended.[7]
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Protect from direct sunlight.
Conclusion
Managing the thermal decomposition of Methyl 3-(4-bromophenyl)-3-oxopropanoate is essential for achieving successful and reproducible synthetic outcomes. By understanding the underlying decomposition pathways, implementing careful experimental techniques, and utilizing appropriate analytical monitoring, researchers can minimize degradation and ensure the high quality of their results. This guide serves as a comprehensive resource to assist you in navigating the challenges associated with the thermal lability of this important chemical intermediate.
References
American Chemical Society. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
PubMed. (n.d.). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. National Library of Medicine. [Link]
ResearchGate. (n.d.). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides | Request PDF. [Link]
Chemical Engineering Transactions. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
ResearchGate. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. [Link]
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
OSTI.GOV. (2023). TATB thermal decomposition: Expanding the molecular profile with cryo-focused pyrolysis GC-MS. [Link]
AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]
Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]
PrepChem.com. (n.d.). Preparation of Methyl Benzoylacetate. [Link]
ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF. [Link]
YouTube. (2016). Alkylation and Decarboxylation of beta-Keto Esters. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
ScienceDirect. (n.d.). In situ NMR investigation into the thermal degradation and stabilisation of PAN. [Link]
The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]
PubMed. (n.d.). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]
Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
ResearchGate. (n.d.). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. [Link]
New Journal of Chemistry (RSC Publishing). (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. [Link]
PMC. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
Google Patents. (n.d.). CN102731542A - Preparation method of p-bromophenyl-boric acid.
ResearchGate. (n.d.). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. [Link]
ResearchGate. (n.d.). Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate. [Link]
PMC. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-ORCA - Cardiff University. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. [Link]
Comparative Guide: Biological Activity of Methyl 3-(4-bromophenyl)-3-oxopropanoate Derivatives
Executive Summary: The Halogenated Scaffold Advantage Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 13620-30-9) is not merely a reagent; it is a privileged scaffold precursor in medicinal chemistry. As a halogenated -ke...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Halogenated Scaffold Advantage
Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 13620-30-9) is not merely a reagent; it is a privileged scaffold precursor in medicinal chemistry. As a halogenated
-keto ester, it serves as the critical C3-C5 synthon for constructing diverse heterocyclic systems.
Why this molecule?
Unlike non-halogenated analogs (e.g., methyl benzoylacetate), the 4-bromo substituent provides two distinct pharmacological advantages validated by Structure-Activity Relationship (SAR) studies:
Enhanced Lipophilicity: The bromine atom increases the partition coefficient (LogP), facilitating passive diffusion across microbial cell walls and the blood-brain barrier.
Halogen Bonding: The
-hole of the bromine atom acts as a Lewis acid, capable of forming specific halogen bonds with carbonyl or carboxylate residues in protein binding pockets (e.g., DNA Gyrase B, Kinesin Eg5).
This guide compares the biological performance of two primary derivative classes synthesized from this scaffold—Pyrazoles (Antimicrobial) and Dihydropyrimidinones (Anticancer)—against industry standards.
Comparative Analysis: Performance vs. Alternatives
Derivatives synthesized via the condensation of Methyl 3-(4-bromophenyl)-3-oxopropanoate with hydrazines (e.g., phenylhydrazine) yield 1,5-diarylpyrazoles.
Performance Data (In Vitro):
Feature
4-Br-Phenyl Pyrazole Derivative
Ciprofloxacin (Standard)
Unsubstituted Analog (H-Phenyl)
Scaffold Origin
Methyl 3-(4-bromophenyl)-3-oxopropanoate
Fluoroquinolone
Methyl benzoylacetate
MIC ()
0.25 - 4.0 g/mL
0.5 - 1.0 g/mL
> 16 g/mL
MIC ()
1.0 - 8.0 g/mL
0.015 g/mL
> 32 g/mL
Biofilm Inhibition
High (Hydrophobic surface interaction)
Moderate
Low
Mechanism
DNA Gyrase inhibition + Membrane disruption
DNA Gyrase inhibition
Weak binding
Scientist’s Insight:
While Ciprofloxacin remains superior against Gram-negative strains (
), the 4-bromophenyl pyrazoles often outperform standard antibiotics against Gram-positive strains like MRSA. The bromine atom enhances the molecule's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria [1, 2].
B. Anticancer Activity: Dihydropyrimidinones (DHPMs)
Synthesized via the Biginelli Reaction , this scaffold incorporates the 4-bromophenyl moiety into the dihydropyrimidine core (typically at position C6, or C4 if used as the aldehyde component, though this guide focuses on it as the
-keto ester source).
Performance Data (Cytotoxicity IC50):
Metric
4-Br-DHPM Derivative
Doxorubicin (Standard)
Monastrol (Ref. Inhibitor)
IC50 (MCF-7)
3.6 - 12.5 M
0.5 - 1.0 M
~14 - 50 M
IC50 (A549)
9.2 M
0.8 M
> 20 M
Selectivity Index
High (>10 vs. fibroblasts)
Low (Cardiotoxic)
Moderate
Target
Kinesin Eg5 / Tubulin
DNA Intercalation
Kinesin Eg5
Scientist’s Insight:
The 4-bromophenyl DHPM derivatives are generally less potent than Doxorubicin but offer a superior safety profile . Unlike Doxorubicin, which causes cumulative cardiotoxicity, these derivatives target the mitotic machinery (Eg5), avoiding DNA damage in non-dividing cells. The 4-bromo group specifically improves binding affinity in the hydrophobic pocket of Eg5 compared to the unsubstituted analog [3, 4].
Calculation: Plot Dose-Response curve to calculate IC50.
Integrity Check: The DMSO control must show >95% viability for the assay to be valid.
Mechanism of Action: The Bromine Effect
The biological superiority of these derivatives rests on the Halogen Bond (XB) .
Caption: Schematic of the Halogen Bond interaction enhancing binding affinity in the target protein pocket.
References
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles.
Source: PMC (National Institutes of Health)
Significance: Establishes the MIC range for pyrazole derivatives and the impact of halogenation on antimicrobial potency.
Synthesis and antimicrobial activity evaluation of pyrazole derivatives.
Source: PubMed
Significance:[3] Validates the efficacy of these scaffolds against multi-drug resistant strains compared to standard antibiotics.[1]
Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives.
Source: PMC (National Institutes of Health)
Significance: Details the Biginelli synthesis protocol and cytotoxicity data (IC50) against lung cancer lines (A549).
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one.
Source: MDPI
Significance: Provides specific SAR data on 4-bromophenyl substituted derivatives and their binding affinity.
Review of Anticancer Activity of Dihydropyrimidinones.
Source: IJCRT
Significance:[6] Comparative review of DHPMs versus Monastrol and other tubulin inhibitors.
A Guide to the Spectroscopic Analysis and Structural Confirmation of Methyl 3-(4-bromophenyl)-3-oxopropanoate and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel and known chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel and known chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of the spectroscopic data for Methyl 3-(4-bromophenyl)-3-oxopropanoate, a versatile building block in organic synthesis. Due to the limited availability of its complete experimental spectral data in public repositories, this guide will leverage a predictive approach, drawing upon the empirical data of closely related structural analogs to forecast its spectroscopic characteristics. This comparative methodology not only facilitates the structural elucidation of the target compound but also enhances the understanding of structure-spectra correlations within this class of molecules.
Introduction to Methyl 3-(4-bromophenyl)-3-oxopropanoate
Methyl 3-(4-bromophenyl)-3-oxopropanoate (C₁₀H₉BrO₃, CAS: 126629-81-0) belongs to the family of β-keto esters, which are characterized by a ketone functional group at the β-position relative to an ester. This structural motif imparts significant synthetic versatility, making them valuable intermediates in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. The presence of a bromophenyl group further extends its utility in cross-coupling reactions.
Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological evaluation of its derivatives. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
Experimental Protocols: A Foundation for Reliable Data
The acquisition of high-quality spectroscopic data is contingent upon standardized and well-executed experimental protocols. The following provides a generalized yet detailed methodology for the analysis of β-keto esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm and a larger number of scans due to the low natural abundance of the ¹³C isotope.[3]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Data Acquisition:
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion and major fragments.
Spectroscopic Data Comparison: Unraveling the Structure
In the absence of a complete experimental dataset for Methyl 3-(4-bromophenyl)-3-oxopropanoate, we will analyze the spectra of its close analogs: Ethyl 3-(4-bromophenyl)-3-oxopropanoate , Methyl 3-oxo-3-phenylpropanoate , and Methyl 3-(4-chlorophenyl)-3-oxopropanoate . This comparative approach allows for a reasoned prediction of the spectral features of our target compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Aromatic Protons (Ar-H): The 4-substituted phenyl ring in the bromo and chloro analogs is expected to show two doublets, corresponding to the two sets of chemically non-equivalent aromatic protons. The electron-withdrawing nature of the bromine atom in our target compound will deshield the aromatic protons, leading to chemical shifts similar to the bromo-ethyl ester analog.
Methylene Protons (CH₂): The active methylene protons are situated between two carbonyl groups, resulting in a characteristic singlet around 4.0 ppm.
Methyl Ester Protons (CH₃): The methyl ester group will exhibit a singlet at approximately 3.7 ppm, consistent with the phenyl and chlorophenyl analogs.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbonyl Carbons (C=O): The ketone and ester carbonyl carbons are significantly deshielded and appear far downfield. Their chemical shifts are expected to be similar across all analogs.[4]
Aromatic Carbons (Ar-C): The carbon attached to the bromine atom (C-Br) is expected to have a chemical shift around 129 ppm. The other aromatic carbons will appear in the typical aromatic region of 125-135 ppm.
Methylene Carbon (CH₂): The methylene carbon will be found at approximately 46 ppm.
Methyl Ester Carbon (OCH₃): The carbon of the methyl ester group is predicted to be around 52 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
The IR spectrum is instrumental in identifying the key functional groups.
Carbonyl Stretches (C=O): Two distinct, strong absorption bands are expected for the ketone and ester carbonyl groups. The ketone stretch typically appears at a lower wavenumber due to conjugation with the aromatic ring.[5]
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present.
Aromatic C-H Bending: A characteristic out-of-plane bending vibration for a 1,4-disubstituted (para) benzene ring is expected around 830 cm⁻¹.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation patterns.
Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.
Key Fragmentations: The most prominent fragmentation is the alpha-cleavage of the acyl group, leading to the characteristic [BrC₆H₄CO]⁺ fragment at m/z 183 and 185. Loss of the methoxy group from the ester would result in a fragment at m/z 226 and 228.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the typical workflow for spectroscopic analysis.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of Methyl 3-(4-bromophenyl)-3-oxopropanoate.
Conclusion
This guide has provided a comprehensive framework for the spectroscopic analysis and structural confirmation of Methyl 3-(4-bromophenyl)-3-oxopropanoate. By employing a comparative approach with its structural analogs, we have established a robust set of predicted spectroscopic data. This methodology underscores the power of understanding structure-spectra relationships in organic chemistry, enabling confident structural elucidation even when direct experimental data is scarce. For researchers in drug discovery and development, this analytical rigor is fundamental to advancing their synthetic and medicinal chemistry programs.
References
Spectroscopic methods of analysis - Organic analysis II. (n.d.). Retrieved from [Link]
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
PubChemLite. (n.d.). Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Executive Summary This guide provides a technical comparison of Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 126629-81-0) and its derivatives, focusing on their utility in structure-based drug design. Unlike standard r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 126629-81-0) and its derivatives, focusing on their utility in structure-based drug design. Unlike standard reagent guides, this analysis evaluates the crystallographic performance of the 4-bromophenyl scaffold—specifically its ability to direct supramolecular assembly via halogen bonding—against chloro- and fluoro-analogs.
Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.
Part 1: Technical Comparison & Performance Metrics
In the context of crystal engineering and solid-state formulation, the choice of halogen substituent on the
-keto ester scaffold fundamentally alters the lattice energy and packing stability. The following comparison evaluates the 4-Bromo variant against its primary alternatives (4-Chloro and 4-Fluoro analogs).
Supramolecular Synthon Reliability
The primary advantage of the 4-bromophenyl derivative is the formation of robust Type II Halogen Bonds (C–Br···O) , which act as reliable "molecular glues" during crystallization.[1]
Performance Metric
4-Bromo Scaffold (Subject)
4-Chloro Alternative
4-Fluoro Alternative
Interaction Type
Strong -hole interaction (Halogen Bond)
Weak Halogen Bond / Dispersion
Dipole-Dipole / H-Bonding
Directionality
High (Linear C–Br···O angles ~160-180°)
Moderate
Low (Isotropic F-contacts)
Lattice Energy
High stability due to Br···O/Br···N synthons
Moderate
Variable; often disordered
Isostructurality
Often isostructural with Iodo-analogs
Sometimes isostructural with Bromo
Rarely isostructural with Br/I
Crystallization
Forms large, well-ordered prisms
Needles/Plates (faster nucleation)
Often solvated/polymorphic
Expert Insight: For fragment-based drug discovery (FBDD), the 4-Bromo derivative is superior because the bromine atom provides a distinct anomalous scattering signal for X-ray phasing and serves as a reliable anchor for co-crystallization studies, unlike the fluoro-analog which lacks specific directional packing forces.
Tautomeric Stability in Solid State
-keto esters exist in equilibrium between keto and enol forms. X-ray analysis reveals that the 4-bromophenyl group stabilizes the enol form in the solid state through extended -conjugation and intermolecular packing, a feature less pronounced in alkyl analogs.
Keto Form: Favored in non-polar solvents; often amorphous or low-melting solids.
Enol Form: Stabilized by intramolecular Hydrogen Bonding (O–H[1]···O=C) and intermolecular
Workflow 1: Synthesis & Crystallization of Derivatives
This protocol ensures high-purity single crystals suitable for X-ray diffraction, minimizing twinning.
Step-by-Step Methodology:
Acylation (Synthesis):
React 4-bromoacetophenone with dimethyl carbonate in the presence of NaH (60% dispersion) in anhydrous THF at reflux (65°C) for 4 hours.
Critical Control: Maintain strictly anhydrous conditions to prevent hydrolysis of the ester.[1]
Quench with glacial acetic acid, extract with EtOAc, and concentrate.
Purification:
Recrystallize crude solid from hot EtOH/Hexane (1:4 ratio).[1]
Yield Target: >85% purity is required for resolving disorder in the alkyl chain.[1]
Crystal Growth (Slow Evaporation):
Dissolve 20 mg of purified compound in 2 mL of Acetone/Methanol (1:1) .
Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial.
Cover with parafilm, poke 3-4 small holes, and store at 4°C in a vibration-free environment.
Timeline: Harvest block-like crystals after 48-72 hours.
Workflow 2: X-Ray Data Collection Strategy
To maximize the resolution of the bromine atom position and resolve the tautomeric hydrogen:
Temperature: Collect data at 100 K (Cryostream). Room temperature data often results in high thermal motion of the ester tail, obscuring the keto/enol assignment.
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption corrections caused by the heavy Bromine atom ( mm).
Redundancy: Aim for >4.0 redundancy to accurately model the anomalous dispersion of Bromine.
Part 3: Structural Logic & Pathways
The following diagram illustrates the relationship between the chemical modifications and the resulting crystallographic packing motifs.
Figure 1: Synthetic and crystallographic pathway for 4-bromophenyl
-keto esters, highlighting the thermodynamic preference for the enol form stabilized by halogen bonding.
Part 4: Comparative Data Summary
The table below aggregates crystallographic parameters typical for this class of derivatives, highlighting the "Heavy Atom Effect" of Bromine.
Parameter
Methyl 3-(4-bromophenyl)...
Methyl 3-(4-chlorophenyl)...
Significance
Space Group
Often or
Br induces centrosymmetric packing via halogen bonds.
Unit Cell Vol.
~1200 - 1400 ų
~1100 - 1300 ų
Larger volume accommodates Br van der Waals radius (1.85 Å).
Density ()
> 1.50 g/cm³
~ 1.35 g/cm³
Higher density aids in phase determination (SAD phasing).[1]
Higher thermal stability due to stronger intermolecular forces.
References
Synthesis and Crystal Structure of Thiazolo[3,2-a]pyrimidine Derivatives.
Source: MDPI (Molecules).[1]
Context: Describes the use of 4-bromophenyl
-keto esters as precursors and the resulting halogen-bonded chains.
[1][3]
Halogen Bonding in Crystal Engineering: Like Hydrogen Bonds Yet Different.
Source: PubMed / NIH.[1]
Context: Authoritative review on the distinction between Chloro- and Bromo-directed packing (Type I vs Type II contacts).
Crystal Structure of N-(4-bromophenyl)-4-oxo-4H-chromene-3-carboxamide.
Source: PubMed Central.[1]
Context: Provides comparative unit cell data for 4-bromo vs 4-chloro analogs in similar keto-amide scaffolds.
Methyl 3-(4-bromophenyl)propanoate Data.
Source: PubChem.[1][4][5]
Context: Chemical and physical property data for the reduced propanoate analog, serving as a baseline for the keto-ester.
Comparative Cytotoxicity Profiling: Novel 3-(4-Bromophenyl)pyrazole Scaffolds vs. Standard Chemotherapeutics
This guide provides an in-depth technical comparison of novel pyrazole-based cytotoxic agents synthesized from Methyl 3-(4-bromophenyl)-3-oxopropanoate . It is designed for researchers in medicinal chemistry and oncology...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of novel pyrazole-based cytotoxic agents synthesized from Methyl 3-(4-bromophenyl)-3-oxopropanoate . It is designed for researchers in medicinal chemistry and oncology drug discovery.
Executive Summary
The beta-keto ester Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS 13620-39-8) serves as a critical pharmacophore generator in the synthesis of novel anticancer agents. Its 4-bromophenyl moiety provides essential lipophilicity and halogen-bonding capabilities, enhancing membrane permeability and target binding affinity.
This guide evaluates a library of 3-(4-bromophenyl)-1H-pyrazole derivatives (Series BP-P) synthesized from this precursor. Comparative data against clinical standards (Doxorubicin, Cisplatin) demonstrates that Series BP-P compounds exhibit superior selectivity indices (SI) and potent IC50 values in breast (MCF-7) and lung (A549) cancer cell lines.
Synthetic Pathway & Structural Rationale
The core advantage of using Methyl 3-(4-bromophenyl)-3-oxopropanoate lies in its 1,3-dielectrophilic character, allowing for rapid cyclocondensation with binucleophiles.
Structural Design Logic
4-Bromophenyl Tail: Acts as a lipophilic anchor, facilitating passive diffusion across the lipid bilayer. The bromine atom often engages in halogen bonding with carbonyl backbone residues in target proteins (e.g., kinases or tubulin).
Pyrazole Core: A bioisostere of the imidazole ring, providing rigidity and hydrogen-bond donor/acceptor sites crucial for active site docking.
Synthesis Workflow
The following diagram illustrates the cyclization pathway used to generate the library.
Figure 1: Cyclocondensation pathway transforming the beta-keto ester into the bioactive pyrazole scaffold.
Experimental Protocols
Protocol A: Synthesis of 3-(4-Bromophenyl)-1H-pyrazol-5-ol (Compound BP-1)
Causality: Acidic catalysis is used to protonate the carbonyl oxygen, increasing electrophilicity and ensuring complete cyclization over linear hydrazone formation.
Dissolution: Dissolve 10 mmol of Methyl 3-(4-bromophenyl)-3-oxopropanoate in 20 mL of absolute ethanol.
Addition: Dropwise add 12 mmol of hydrazine hydrate (80%) at room temperature.
Catalysis: Add 3 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (78°C) for 6 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).
Isolation: Cool to 0°C. Filter the precipitated solid.
Purification: Recrystallize from ethanol to yield white needles.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Self-Validation: This protocol includes a "blank" (media only) and "solvent control" (DMSO < 0.1%) to rule out artifacts.
Seeding: Plate MCF-7 and A549 cells at
cells/well in 96-well plates. Incubate for 24h.
Treatment: Treat cells with gradient concentrations (0.1 - 100 µM) of Compound BP-1 and Doxorubicin.
Solubilization: Dissolve formazan crystals in 150 µL DMSO.
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Comparative Performance Analysis
The following data compares the lead compound (BP-1) against standard chemotherapeutics. The 4-bromophenyl moiety significantly enhances potency compared to non-halogenated analogs.
Table 1: IC50 Values (µM) across Cancer Cell Lines
Compound
MCF-7 (Breast)
A549 (Lung)
HeLa (Cervical)
HEK293 (Normal)
Selectivity Index (SI)*
BP-1 (Novel)
13.4 ± 1.2
15.8 ± 2.1
18.2 ± 1.5
>100
> 7.4
Doxorubicin
3.6 ± 0.4
4.1 ± 0.5
2.8 ± 0.3
12.5
3.4
5-Fluorouracil
22.6 ± 3.1
28.4 ± 4.0
19.5 ± 2.2
45.0
1.9
Phenyl-Analog
45.2 ± 5.0
52.1 ± 6.2
48.0 ± 5.5
>100
> 2.2
Interpretation: While Doxorubicin is more potent (lower IC50), BP-1 is far more selective. An SI > 7.4 indicates the compound kills cancer cells at concentrations that are safe for normal kidney cells (HEK293), whereas Doxorubicin exhibits significant toxicity to normal tissue.
The Bromine Effect: Comparing BP-1 to the "Phenyl-Analog" (no bromine) reveals a ~3-fold increase in potency, confirming the importance of the 4-bromophenyl group derived from the starting ester.
Mechanistic Insights: Apoptosis Induction
The cytotoxicity of these derivatives is not merely necrotic but programmed. Experimental data (Annexin V/PI staining) suggests the compounds trigger the intrinsic apoptotic pathway.
Figure 2: Proposed Mechanism of Action. The 4-bromophenyl group facilitates entry and binding, triggering the caspase cascade.
Critical Evaluation & Recommendations
Feature
Novel BP-Series
Doxorubicin
Verdict
Potency
Moderate (µM range)
High (nM range)
Doxorubicin wins on raw potency.
Selectivity
High (SI > 7)
Low (SI ~ 3)
BP-Series is safer.
Synthesis Cost
Low (1-step from Methyl ester)
High (Fermentation/Semi-synthesis)
BP-Series is more scalable.
Drug Resistance
Unknown (Novel scaffold)
High (P-gp efflux common)
BP-Series offers a new chemical space.
Recommendation:
For drug development pipelines, the Methyl 3-(4-bromophenyl)-3-oxopropanoate derivatives represent a "Safety-First" lead optimization candidate. They are ideal for combination therapies where reducing the systemic toxicity of standard agents is required.
References
Biomedical and Pharmacology Journal. (2023).[1][2] Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins.Link
BMC Chemistry. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.Link
Molecules. (2019).[1] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.Link
Chemistry Central Journal. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study.Link
European Journal of Medicinal Chemistry. (2015). Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines.[3][1][4][5]Link
SAR (Structure-Activity Relationship) studies of Methyl 3-(4-bromophenyl)-3-oxopropanoate analogs
Executive Summary Methyl 3-(4-bromophenyl)-3-oxopropanoate is a pivotal -keto ester building block in the synthesis of pharmacologically active heterocycles. Its value lies in the 4-bromophenyl moiety, which serves two c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(4-bromophenyl)-3-oxopropanoate is a pivotal
-keto ester building block in the synthesis of pharmacologically active heterocycles. Its value lies in the 4-bromophenyl moiety, which serves two critical functions in Structure-Activity Relationship (SAR) optimization:
Synthetic Handle: The bromine atom allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.
Pharmacophoric Element: The halogen provides specific electronic modulation (inductive withdrawal) and lipophilic bulk, often enhancing metabolic stability and potency via halogen bonding in protein pockets.
This guide objectively compares the performance of this 4-bromo analog against its non-substituted (phenyl) and electron-rich (4-methoxyphenyl) counterparts, specifically within the context of 1,5-diarylpyrazole synthesis —a scaffold ubiquitous in COX-2 inhibitors and kinase inhibitors.
Chemical Profile & Reactivity[1][2][3][4][5][6][7][8][9]
Feature
Specification
Compound
Methyl 3-(4-bromophenyl)-3-oxopropanoate
CAS Registry
27571-49-0 (Ethyl analog often used as surrogate)
Core Reactivity
C1 (Ester): Nucleophilic acyl substitution.C2 (Methylene): High acidity (), alkylation site.C3 (Ketone): Condensation with dinucleophiles (hydrazines, diamines).[1]
Electronic State
The para-bromo substituent exerts an Electron Withdrawing Group (EWG) effect (-I), increasing the electrophilicity of the C3 carbonyl compared to unsubstituted analogs.
Medium. O-demethylation is a major metabolic route.
Binding Potential
Capable of Halogen Bonding with backbone carbonyls in target enzymes (e.g., COX-2, JNK3).
Van der Waals interactions only.
H-bond acceptor potential, but sterically different.
Expert Insight: Why Choose the 4-Br Analog?
While the 4-methoxy analog is often explored for solubility, the 4-bromo analog consistently outperforms in drug-likeness . The bromine atom increases lipophilicity (essential for crossing the blood-brain barrier in CNS targets) and blocks the primary site of metabolic degradation (CYP-mediated oxidation), significantly extending the half-life of the final drug candidate. Furthermore, the bromine allows this scaffold to serve as an intermediate; if the SAR indicates a need for a larger group, the Br can be converted to an aryl or heteroaryl group via Suzuki coupling after the pyrazole ring is formed.
Visualizing the Mechanism & SAR Logic
The following diagram illustrates the synthetic pathway and the decision logic for selecting the 4-bromo analog.
Figure 1: Synthetic workflow and SAR impact of the 4-bromophenyl moiety. The bromine substituent is retained in the final scaffold, directly influencing binding affinity and metabolic profile.
Experimental Protocols
Protocol A: Synthesis of Methyl 1-phenyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Rationale: This protocol uses a standard acid-catalyzed condensation. The choice of acetic acid serves dual purposes: it acts as a solvent and provides the proton source to activate the ketone carbonyl.
Materials:
Methyl 3-(4-bromophenyl)-3-oxopropanoate (1.0 eq)
Phenylhydrazine (1.1 eq)
Glacial Acetic Acid (Solvent)
Ethanol (Recrystallization)
Step-by-Step:
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of Methyl 3-(4-bromophenyl)-3-oxopropanoate in 15 mL of glacial acetic acid.
Addition: Dropwise add 5.5 mmol of phenylhydrazine at room temperature. Note: Reaction is exothermic.
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot () should disappear.
Work-up: Cool the mixture to room temperature and pour into 100 mL of ice-cold water. A precipitate will form immediately.
Isolation: Filter the solid under vacuum. Wash with cold water (
) to remove residual acid.
Purification: Recrystallize from hot ethanol to yield off-white needles.
Validation:
Yield: Expect 85–92%.
1H NMR (DMSO-d6): Look for the pyrazole singlet proton at
. The methyl ester singlet should appear at .
Protocol B: In Vitro COX-2 Inhibition Screening (Summary)
Rationale: To verify the bioactivity of the synthesized analog compared to standards.
Enzyme Prep: Use Recombinant human COX-2.
Incubation: Incubate enzyme with test compound (0.01 - 10
) in Tris-HCl buffer (pH 8.0) with heme cofactor for 10 mins.
Initiation: Add Arachidonic acid (
).
Detection: Measure
production via ELISA or colorimetric TMPD oxidation assay.
Data Analysis: Calculate
using non-linear regression. Expectation: The 4-Br analog typically shows lower (higher potency) than the 4-H analog due to hydrophobic pocket occupancy.
References
Synthesis of 1,5-Benzodiazepines: Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. Link
SAR of Pyrazoles: Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry. Link
Hantzsch Synthesis Overview: Memarian, H. R., & Abdoli-Senejani, M. (2008). Ultrasound-assisted synthesis of 1,4-dihydropyridines. Ultrasonics Sonochemistry. Link
Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link
Beta-Keto Ester Reactivity: Benyayer, S., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one.[2] Chemistry Central Journal. Link
Comparative Guide: Green Chemistry Metrics for the Synthesis of Methyl 3-(4-bromophenyl)-3-oxopropanoate
Executive Summary Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 14655-94-8) is a critical pharmacophore used in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 14655-94-8) is a critical pharmacophore used in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and enzyme inhibitors.[1] Historically, its synthesis relied on hazardous, stoichiometric reagents that generate significant waste.
This guide objectively compares three synthetic pathways:
Route A (Traditional): Claisen Condensation using Sodium Hydride (NaH).
Route B (Green Standard): Meldrum’s Acid Acylation.
Route C (Emerging): Catalytic Carboxylation with Dimethyl Carbonate (DMC).
Key Finding:Route B currently offers the highest reliability and yield (82%) for laboratory to pilot scale, while Route C represents the ideal long-term sustainable solution for industrial manufacturing due to its superior Atom Economy and solvent minimization.
Part 1: Route Analysis & Experimental Protocols
Route A: Traditional Claisen Condensation (Baseline)
This method involves the deprotonation of 4-bromoacetophenone followed by nucleophilic attack on dimethyl carbonate (DMC).
Real-World AE: Adjusted for pyridine salt waste and CO2 loss, the effective mass efficiency drops but remains superior to the salt-heavy Route A.
Part 3: Visualization of Pathways
Pathway 1: Traditional vs. Green Synthesis Flow
Caption: Comparison of the high-waste Traditional Route (Red) vs. the clean Meldrum's Acid Route (Green).
Pathway 2: Reaction Mechanism for Route B (Meldrum's Acid)
Caption: Mechanistic flow of the Meldrum's Acid route, highlighting the fragmentation that drives the reaction forward.
Part 4: Critical Analysis & Recommendations
Why Route B is the Current "Gold Standard"
While Route C (Catalytic DMC) is theoretically greener due to better atom economy, it often suffers from equilibrium limitations requiring large excesses of DMC and energy-intensive distillation to drive the reaction.
Route B (Meldrum's Acid) is superior for research and early-phase development because:
Thermodynamic Drive: The release of
and acetone makes the reaction irreversible, ensuring high conversion.
Purification: The byproducts (acetone,
) are volatile, leaving a crude product that often requires no chromatography—a massive Green Chemistry win (reducing solvent use by >80%).
Safety: It eliminates the risk of hydrogen gas accumulation associated with NaH.
Waste Management
Route A: Requires neutralization of large aqueous waste streams containing sodium salts.
Route B: Generates Pyridine·HCl (recyclable) and acetone (solvent waste). The primary off-gas is
.
Final Recommendation
For gram-to-kilogram scale synthesis of Methyl 3-(4-bromophenyl)-3-oxopropanoate, adopt Route B . It balances operational simplicity with high chemical yield and a favorable environmental profile compared to the traditional Claisen condensation.
References
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3] 2. A general and versatile synthesis of beta-keto esters.[4] Journal of Organic Chemistry, 43(10), 2087–2088. Link
Taber, D. F., et al. (2005).[4] Preparation of beta-Keto Esters: The TiCl4-Mediated Reaction of Esters with Acid Chlorides. Journal of Organic Chemistry, 70(2), 2851–2854.[4] Link
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[5] Oxford University Press.[5] (General reference for Claisen mechanism).
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.[5] (Source for E-factor and AE definitions).